Boc-Cys(Et)-Oh
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427011 | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-82-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Et)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cys(Et)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-S-ethyl-L-cysteine, commonly referred to as Boc-Cys(Et)-OH, is a pivotal amino acid derivative employed in the field of peptide chemistry. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl group protecting the thiol side chain of cysteine. This dual-protection strategy imparts specific chemical properties that make it a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex peptides and peptidomimetics for drug discovery and development. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the S-ethyl group offers stable protection for the reactive thiol group, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide elongation. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₄S | [1][2] |
| Molecular Weight | 249.33 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 55-60 °C | [1] |
| Optical Rotation | [α]²⁰/D -35.0 ± 2.0° (c=1 in Methanol) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
Solubility Profile
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, general solubility characteristics can be inferred from its structure and the behavior of other Boc-protected amino acids.
| Solvent | General Solubility | Application in Peptide Synthesis |
| Dimethylformamide (DMF) | Generally soluble | Primary solvent for coupling reactions in SPPS. |
| Dichloromethane (DCM) | Generally soluble | Used for resin swelling, washing, and in Boc deprotection cocktails. |
| Methanol (MeOH) | Soluble | Often used for dissolving the compound for analytical purposes (e.g., optical rotation). |
| Water | Sparingly soluble | Not a primary solvent for synthesis due to the hydrophobic Boc and S-ethyl groups. |
Stability Profile
The stability of the protecting groups in this compound is a critical factor in its successful application in peptide synthesis.
| Protecting Group | Stability Conditions | Lability Conditions |
| N-α-Boc | Stable to basic and nucleophilic conditions encountered during peptide coupling. | Labile to acidic conditions, typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM). |
| S-ethyl | Generally stable under the acidic conditions used for Boc deprotection and the basic conditions of coupling. Also stable to the final cleavage from the resin using strong acids like HF. | Can be removed if necessary, though it is often retained in the final peptide. The S-ethylmercapto group has been reported to be stable under most conditions of peptide synthesis, with the exception of strong acids and bases.[3] |
Experimental Protocols
The following section details the methodologies for the key steps in solid-phase peptide synthesis involving this compound.
Resin Loading
The first amino acid is typically attached to a suitable resin, such as Merrifield or PAM resin, for Boc-based SPPS.
-
Materials: this compound, Merrifield resin, Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF).
-
Protocol:
-
Dissolve this compound in a minimal amount of DMF.
-
Add one equivalent of Cesium carbonate to form the cesium salt of the amino acid.
-
Add the Merrifield resin to the solution.
-
The reaction mixture is heated at 50°C for 12-24 hours.
-
After the reaction, the resin is washed thoroughly with DMF, methanol, and DCM to remove any unreacted starting materials.
-
N-α-Boc Deprotection
The temporary Boc protecting group is removed at the beginning of each coupling cycle.
-
Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% TFA/DCM solution for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin extensively with DCM to remove residual TFA.
-
Peptide Coupling
The next Boc-protected amino acid is coupled to the deprotected N-terminus of the resin-bound peptide.
-
Reagents: Boc-amino acid, a coupling agent (e.g., DCC/HOBt or HBTU/DIEA), DMF.
-
Protocol:
-
Dissolve the incoming Boc-amino acid and the coupling agent in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.
-
Wash the resin thoroughly with DMF and DCM.
-
Final Cleavage from Resin
At the end of the synthesis, the peptide is cleaved from the solid support, and permanent side-chain protecting groups are removed.
-
Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole).
-
Protocol (Standard HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole to protect sensitive residues from side reactions.
-
Condense liquid HF into the reaction vessel at -78°C.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and collect by filtration.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing this compound.
Conclusion
This compound is a highly valuable reagent for the synthesis of peptides. Its chemical properties, particularly the stability of the S-ethyl protecting group under standard SPPS conditions, allow for the controlled and efficient incorporation of cysteine residues into peptide chains. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound effectively in their synthetic endeavors. The continued application of this compound and similar derivatives will undoubtedly contribute to advancements in the fields of medicinal chemistry and drug development.
References
Synthesis of Boc-Cys(Et)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH), a valuable building block in peptide synthesis and drug discovery. This document outlines a two-step synthetic pathway, including detailed experimental protocols, and presents key data in a structured format for clarity and ease of use.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the S-alkylation of L-cysteine with an appropriate ethylating agent to yield S-ethyl-L-cysteine. The subsequent step is the protection of the α-amino group of S-ethyl-L-cysteine using di-tert-butyl dicarbonate (Boc anhydride) to afford the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the intermediate, S-ethyl-L-cysteine, and the final product, this compound.
Step 1: Synthesis of S-ethyl-L-cysteine
This procedure is adapted from established methods for the S-alkylation of cysteine.[1] The reaction involves the nucleophilic attack of the cysteine thiol on an ethyl halide in a basic medium.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Cysteine | 121.16 | 10.0 g | 0.0825 |
| Sodium Ethoxide (NaOEt) | 68.05 | 11.2 g | 0.165 |
| Ethyl Bromide (EtBr) | 108.97 | 9.9 mL (14.4 g) | 0.132 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (3.8 g, 0.165 mol) in absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
L-cysteine (10.0 g, 0.0825 mol) is added to the sodium ethoxide solution, and the mixture is stirred until the cysteine is fully dissolved.
-
Ethyl bromide (9.9 mL, 0.132 mol) is dissolved in absolute ethanol (50 mL) and added dropwise to the cysteine solution over 30 minutes.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is dissolved in a minimal amount of water and the pH is adjusted to ~6 with 1M hydrochloric acid, which will cause the product to precipitate.
-
The precipitate is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum to yield S-ethyl-L-cysteine as a white solid.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the N-Boc protection of amino acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| S-ethyl-L-cysteine | 149.21 | 10.0 g | 0.067 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.1 g | 0.074 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
Procedure:
-
S-ethyl-L-cysteine (10.0 g, 0.067 mol) is dissolved in a mixture of dioxane (100 mL) and water (100 mL).
-
The solution is cooled in an ice bath, and the pH is adjusted to 10 by the dropwise addition of 1M sodium hydroxide.
-
Di-tert-butyl dicarbonate (16.1 g, 0.074 mol) is added to the reaction mixture, and it is stirred vigorously at room temperature overnight.
-
The dioxane is removed under reduced pressure.
-
The remaining aqueous solution is washed with ethyl acetate (3 x 50 mL) to remove any unreacted Boc anhydride and other impurities.
-
The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1M hydrochloric acid.
-
The product will precipitate out of the solution as a white solid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
| Property | S-ethyl-L-cysteine | This compound |
| Molecular Formula | C₅H₁₁NO₂S | C₁₀H₁₉NO₄S |
| Molar Mass ( g/mol ) | 149.21 | 249.33 |
| Appearance | White crystalline solid | White solid |
| Melting Point (°C) | 214-218 (decomposes) | Not reported |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | ~3.8 (t, 1H, α-CH), ~3.0 (d, 2H, β-CH₂), ~2.6 (q, 2H, S-CH₂), ~1.2 (t, 3H, CH₃) | Expected: ~4.2 (m, 1H, α-CH), ~2.9 (m, 2H, β-CH₂), ~2.5 (q, 2H, S-CH₂), ~1.4 (s, 9H, Boc-CH₃), ~1.2 (t, 3H, CH₃) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | ~175 (C=O), ~55 (α-CH), ~35 (β-CH₂), ~26 (S-CH₂), ~15 (CH₃) | Expected: ~176 (C=O), ~158 (Boc C=O), ~82 (Boc C), ~56 (α-CH), ~34 (β-CH₂), ~28 (Boc CH₃), ~26 (S-CH₂), ~15 (CH₃) |
| Purity (by HPLC) | ≥98% | ≥98% |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.
References
An In-depth Technical Guide to N-Boc-S-ethyl-L-cysteine (Boc-Cys(Et)-OH)
CAS Number: 16947-82-3
This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-S-ethyl-L-cysteine, commonly abbreviated as Boc-Cys(Et)-OH. It is intended for researchers, scientists, and professionals in the fields of peptide synthesis, drug development, and biochemistry. This document details the compound's physicochemical properties, outlines a representative synthetic protocol, and describes its critical role as a protected amino acid building block.
Introduction
N-Boc-S-ethyl-L-cysteine is a derivative of the amino acid L-cysteine, strategically modified with two essential protecting groups for applications in organic and peptide chemistry. The tert-butoxycarbonyl (Boc) group on the α-amino function provides temporary protection that is stable under many reaction conditions but can be selectively removed under mild acidic conditions. The ethyl group on the sulfur atom of the side chain offers robust, stable protection for the highly reactive thiol moiety, preventing undesired side reactions such as oxidation and disulfide bond formation during synthetic procedures. This dual-protection scheme makes this compound a valuable building block for the precise incorporation of cysteine residues into complex peptides.
Physicochemical and Analytical Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| CAS Number | 16947-82-3 |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(ethylthio)propanoic acid |
| Synonyms | Boc-L-Cys(Et)-OH, N-(tert-Butoxycarbonyl)-S-ethyl-L-cysteine |
| Molecular Formula | C₁₀H₁₉NO₄S |
| Molecular Weight | 249.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 55-60 °C |
| Purity (Typical) | ≥98% (by HPLC) |
Note: Detailed, citable ¹H and ¹³C NMR spectroscopic data for this specific compound were not available in the public literature reviewed. Characterization would typically involve confirming the presence of signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the ethyl group (triplet, ~1.2 ppm, 3H; quartet, ~2.6 ppm, 2H), and the cysteine backbone protons.
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search, a standard and reliable method for its preparation involves the S-alkylation of the readily available precursor, N-Boc-L-cysteine. The following represents a generalized experimental protocol based on established chemical principles for cysteine alkylation.
Objective: To synthesize N-Boc-S-ethyl-L-cysteine via S-alkylation of N-Boc-L-cysteine.
Reaction Scheme:
Materials:
-
N-Boc-L-cysteine (Boc-Cys-OH) (1.0 eq)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.1 - 1.5 eq)
-
A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU) (2.0-2.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Dissolution: Dissolve N-Boc-L-cysteine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. The thiol group of cysteine is deprotonated to form a thiolate, which is a potent nucleophile. Stir for 30-60 minutes at 0 °C.
-
Alkylation: Add the ethyl halide (e.g., ethyl iodide) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid remains protonated.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Applications in Peptide Synthesis
The primary application of this compound is as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The S-ethyl group provides stable protection against the repetitive acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to deprotect the N-terminal Boc group during chain elongation. Unlike more labile S-protecting groups, the S-ethyl group is typically stable until the final cleavage step, which often requires strong acids like anhydrous hydrogen fluoride (HF).
The workflow below illustrates the role of this compound within a standard Boc-SPPS cycle.
S-ethyl cysteine protecting group stability
An In-depth Technical Guide to the Stability of the S-ethyl Cysteine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection of the thiol side chain of cysteine is a critical aspect of peptide synthesis and the development of therapeutic peptides. The choice of an appropriate S-protecting group is paramount to prevent undesired side reactions, such as oxidation to disulfides and alkylation, and to enable the regioselective formation of disulfide bonds. While a variety of cysteine protecting groups are well-documented, the S-ethyl cysteine protecting group is less common. This guide provides an in-depth technical analysis of the stability of the S-ethyl cysteine protecting group, addressing its chemical properties, stability under various conditions, and its context within solid-phase peptide synthesis (SPPS).
It is important to clarify a potential ambiguity in the term "S-ethyl cysteine protecting group." This could refer to two distinct chemical entities:
-
S-ethyl thioether linkage (-S-CH₂CH₃): This would involve a direct bond between the cysteine sulfur and an ethyl group.
-
S-ethylmercapto disulfide linkage (-S-S-CH₂CH₃): This involves a disulfide bond between the cysteine sulfur and an ethyl thiol.
This guide will address the stability and utility of both potential structures, drawing on established principles of organic chemistry and peptide synthesis, as well as available literature.
Predicted Stability of the S-ethyl (Thioether) Protecting Group
Simple S-alkyl thioethers are generally not employed as protecting groups in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) because of their high stability.[1] The cleavage of a protecting group typically relies on its lability under specific conditions. For acid-labile groups, this often involves the formation of a stable carbocation upon cleavage.
The cleavage of an S-ethyl thioether bond by acid would necessitate the formation of a primary ethyl carbocation, which is highly unstable. Consequently, the S-ethyl thioether linkage is predicted to be highly resistant to cleavage by trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of peptides from the resin and the removal of many side-chain protecting groups.[2] Most thioether-based protecting groups that are acid-labile are designed to form stabilized carbocations, such as the trityl (Trt), diphenylmethyl (Dpm), or p-methoxybenzyl (Mob) groups.[3][4]
Key Predicted Stability Characteristics of S-ethyl (Thioether):
-
Acid Stability: Expected to be highly stable to standard TFA cleavage cocktails (e.g., 95% TFA) due to the instability of the resulting primary ethyl carbocation. It would also be stable to weaker acids used for the removal of highly acid-labile groups like Mmt.[4]
-
Base Stability: Thioethers are stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[5]
-
Nucleophile Stability: Simple thioethers are generally stable to nucleophiles under standard peptide synthesis conditions.[6]
-
Oxidative Stability: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone.[7]
Given its predicted high stability, the S-ethyl thioether group would not be a suitable protecting group if the goal is to obtain a free thiol after standard TFA cleavage. However, it could potentially be used if a permanently modified cysteine residue is desired in the final peptide.
The S-ethylmercapto (-S-S-Et) Protecting Group
The S-ethylmercapto group has been described in the literature as a protecting group for cysteine.[8] This group is an unsymmetrical disulfide.
Key Stability Characteristics of S-ethylmercapto:
-
Acid and Base Stability: The S-ethylmercapto group is reported to be stable under the usual conditions of peptide synthesis, which includes exposure to both acidic and basic conditions used for coupling and Nα-deprotection.[8]
-
Reductive Cleavage: The disulfide bond of the S-ethylmercapto group is susceptible to cleavage by reducing agents. It can be removed by treatment with thiols, such as thiophenol, to yield the free cysteine thiol.[8] This allows for orthogonal deprotection in the presence of acid-labile protecting groups.
The S-ethylmercapto group, therefore, offers an orthogonal deprotection strategy. It remains intact during standard SPPS and TFA cleavage and can be selectively removed at a later stage by reduction.
Comparative Stability of Common Cysteine Protecting Groups
To provide context for the predicted stability of the S-ethyl group, the following tables summarize the stability of commonly used cysteine protecting groups under various conditions.
Table 1: Stability in Acidic Conditions
| Protecting Group | Reagent | Time | Temperature | % Deprotection |
| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete)[3] |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete)[3] |
| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | On-resin | Room Temp. | Stable[3] |
| 95% TFA | 2 hours | Room Temp. | >95% (complete)[3] | |
| 4-Methoxybenzyl (Mob) | Neat TFA | 12 hours | 37°C | ~90%[3] |
| Acetamidomethyl (Acm) | Neat TFA | 12 hours | 37°C | Stable[9] |
| tert-butyl (tBu) | Neat TFA | 12 hours | 37°C | ~20%[9] |
| S-ethyl (thioether) (Predicted) | 95% aq. TFA | 2 hours | Room Temp. | Highly Stable (<5%) |
| S-ethylmercapto (Predicted) | 95% aq. TFA | 2 hours | Room Temp. | Stable |
Table 2: Orthogonal Deprotection Conditions
| Protecting Group | Deprotection Reagent(s) | Conditions | Cleavage Principle |
| Acetamidomethyl (Acm) | Mercury(II) acetate, then H₂S or β-mercaptoethanol | pH 4, aqueous | Heavy metal-assisted cleavage |
| Iodine (I₂) | Various solvents | Oxidation to disulfide | |
| tert-butylthio (tBuS) | Thiols (e.g., DTT, β-mercaptoethanol) or phosphines | Neutral or basic pH | Reduction of disulfide |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Room Temp., short time | Mild acidolysis[10] |
| S-ethylmercapto | Thiophenol | Suitable solvent | Thiol-disulfide exchange[8] |
Experimental Protocols
The following are general protocols for assessing the stability of a cysteine protecting group, which can be adapted for the S-ethyl or S-ethylmercapto group.
Protocol 1: Acid Stability Assay (TFA)
-
Sample Preparation: Synthesize a short model peptide (e.g., Ac-Ala-Cys(PG)-NH₂) where PG is the protecting group of interest. Purify the peptide by HPLC.
-
Reaction Setup: Dissolve the purified peptide in a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Incubation: Maintain the reaction at room temperature.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 30 min, 1h, 2h, 4h).
-
Quenching and Analysis: For each aliquot, evaporate the TFA under a stream of nitrogen, precipitate the peptide with cold diethyl ether, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by RP-HPLC and LC-MS to quantify the extent of deprotection.
Protocol 2: Base Stability Assay (Piperidine)
-
Sample Preparation: Use the same purified model peptide as in Protocol 1.
-
Reaction Setup: Dissolve the peptide in a solution of 20% piperidine in DMF.
-
Incubation: Maintain the reaction at room temperature.
-
Time Points and Analysis: Withdraw aliquots at various time points, dilute with an acidic solution to neutralize the piperidine, and analyze by RP-HPLC and LC-MS to check for degradation or deprotection.
Protocol 3: Reductive Cleavage of S-ethylmercapto Group
-
Sample Preparation: Use a purified peptide containing the Cys(S-S-Et) modification.
-
Reaction Setup: Dissolve the peptide in a suitable solvent (e.g., DMF). Add an excess of a reducing agent such as dithiothreitol (DTT) or thiophenol.
-
Incubation: Stir the reaction at room temperature, monitoring by HPLC.
-
Analysis: Analyze the reaction mixture by RP-HPLC and LC-MS to confirm the formation of the free thiol.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for SPPS incorporating an S-ethyl protected cysteine.
Decision Tree for Cysteine Protecting Group Selection
Caption: Decision tree for selecting a suitable cysteine protecting group.
Conclusion
The stability and utility of an "S-ethyl cysteine" protecting group depend critically on its structure.
-
An S-ethyl thioether protecting group is predicted to be highly stable to the acidic and basic conditions of standard SPPS, making it unsuitable for applications requiring a free cysteine thiol in the final product. Its use would result in a permanently S-ethylated cysteine residue.
-
An S-ethylmercapto protecting group offers an orthogonal protection strategy. It is stable to standard SPPS conditions, including TFA cleavage, but can be selectively removed by reduction with thiols.[8]
For researchers considering the use of an S-ethyl protecting group, it is crucial to first define the desired chemical structure and the intended deprotection strategy. The S-ethylmercapto group presents a viable option for orthogonal protection, while the S-ethyl thioether would be more appropriate for permanent modification of the cysteine side chain. The provided experimental protocols can be used to validate the stability of either group within a specific peptide sequence and synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
S-Ethyl Protection in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice impacts not only the prevention of undesirable side reactions, such as oxidation and alkylation, but also dictates the strategy for forming specific disulfide bonds. This technical guide provides an in-depth analysis of the S-ethyl protecting group for cysteine, outlining its advantages, chemical properties, and applications in peptide synthesis.
Introduction to Cysteine Protection
The sulfhydryl group of cysteine is highly nucleophilic, rendering it susceptible to various unwanted chemical modifications during the iterative steps of SPPS. Protecting this group is therefore essential to maintain the integrity of the peptide chain. An ideal cysteine protecting group should exhibit stability throughout the synthesis, be orthogonal to the Nα-protecting group (commonly Fmoc or Boc), and be selectively removable under mild conditions that do not compromise the final peptide.
The S-Ethyl Protecting Group: Properties and Advantages
The S-ethyl group is an alkyl-type protecting group for the thiol side chain of cysteine. While less common than bulky groups like trityl (Trt) or acetamidomethyl (Acm), it offers distinct characteristics that can be advantageous in specific synthetic strategies. The protected amino acid derivative used in Fmoc-based SPPS is N-α-Fmoc-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH).
Key Advantages:
-
Stability: The S-ethylmercapto group is notably stable under most conditions of peptide synthesis, showing no disproportionation or other abnormal reactions except in the presence of strong acids or bases[1]. This stability is crucial for the integrity of the peptide during the repeated cycles of Nα-deprotection and amino acid coupling.
-
Orthogonality: The S-ethyl group offers a degree of orthogonality, allowing for selective deprotection strategies. Its removal conditions are distinct from the acid-labile cleavage of many other common protecting groups.
-
Minimal Steric Hindrance: Compared to bulkier protecting groups like Trityl (Trt), the smaller size of the ethyl group can potentially reduce steric hindrance during coupling reactions, which may be beneficial in the synthesis of sterically demanding peptide sequences.
Quantitative Data and Performance Comparison
While direct, extensive quantitative comparisons of the S-ethyl protecting group with other common protecting groups in modern SPPS are not widely published, we can infer its performance based on the properties of S-alkyl groups and historical data. The following table provides a comparative overview based on available information.
| Protecting Group | Structure | Stability to TFA | Deprotection Conditions | Key Advantages | Potential Side Reactions |
| S-Ethyl (Et) | -S-CH₂CH₃ | Stable | Thiophenol[1][2] | Good stability, potential for orthogonality | Limited modern data, potential for S-alkylation side products under certain cleavage conditions[3]. |
| Trityl (Trt) | -S-C(C₆H₅)₃ | Labile | Mild acid (e.g., TFA in cleavage cocktail) | Easily removed during final cleavage | Can lead to re-attachment and side product formation if not properly scavenged[3]. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Stable | Iodine, mercury(II) acetate, silver salts | Orthogonal to acid-labile groups, allows for late-stage disulfide bond formation | Requires separate deprotection step, use of heavy metals can be a drawback. |
| tert-Butyl (tBu) | -S-C(CH₃)₃ | Stable | Strong acids (e.g., HF), mercury(II) acetate | Very stable, useful in Boc-SPPS | Harsh deprotection conditions may not be suitable for all peptides. |
Experimental Protocols
The following are proposed experimental protocols based on historical literature and general practices in Fmoc-SPPS. Researchers should optimize these protocols for their specific peptide sequences and synthetic conditions.
4.1. Incorporation of Fmoc-Cys(Et)-OH in SPPS
-
Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling of Fmoc-Cys(Et)-OH:
-
Dissolve Fmoc-Cys(Et)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Repeat: Continue with the subsequent Fmoc deprotection and coupling steps for the remaining amino acids in the peptide sequence.
4.2. Deprotection of the S-Ethyl Group
The cleavage of the S-ethyl group is historically achieved using thiophenol. This method offers orthogonality to the standard TFA-based cleavage from the resin.
-
On-Resin Deprotection (for subsequent on-resin modification):
-
Swell the peptide-resin in a suitable solvent like DMF or dichloromethane (DCM).
-
Prepare a solution of thiophenol (e.g., 10-20 equivalents) in a compatible solvent.
-
Treat the resin with the thiophenol solution and allow the reaction to proceed for several hours at room temperature. The reaction progress should be monitored by LC-MS analysis of a small cleaved sample.
-
After complete deprotection, wash the resin extensively to remove thiophenol and related by-products.
-
-
Cleavage from Resin and Global Deprotection:
-
After completion of the peptide synthesis, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups. The S-ethyl group will remain intact under these conditions.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude peptide with the S-ethyl protection.
-
Solution-Phase S-Ethyl Deprotection: Dissolve the S-ethyl protected peptide in a suitable solvent and treat with thiophenol to remove the S-ethyl group. The resulting free thiol can then be used for disulfide bond formation or other modifications.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Orthogonal Deprotection Strategy with S-Ethyl
Caption: An orthogonal deprotection strategy using the S-ethyl group in peptide synthesis.
Diagram 3: Chemical Structure of Fmoc-Cys(Et)-OH
Caption: The chemical structure of N-α-Fmoc-S-ethyl-L-cysteine.
Conclusion
The S-ethyl protecting group, while not as prevalently used as some other cysteine protecting groups, presents a viable and stable option for peptide synthesis. Its stability under standard SPPS conditions and its unique deprotection requirements offer an orthogonal approach that can be valuable for the synthesis of complex peptides, particularly those requiring specific disulfide bond formations. The commercial availability of Fmoc-Cys(Et)-OH facilitates its integration into modern Fmoc-based solid-phase peptide synthesis strategies[4]. Further research into the quantitative performance and optimization of deprotection protocols for the S-ethyl group will undoubtedly enhance its utility and expand its application in the field of peptide chemistry and drug development.
References
Characterization of Boc-Cys(Et)-OH: A Technical Guide to its NMR and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-tert-butoxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic analysis for protected amino acids. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from the known spectral characteristics of related compounds, including Boc-Cys-OH and its various derivatives.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | t | 3H | -S-CH₂-CH₃ |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~2.60 | q | 2H | -S-CH₂ -CH₃ |
| ~2.90-3.10 | m | 2H | β-CH₂ |
| ~4.50 | m | 1H | α-CH |
| ~5.40 | d | 1H | -NH |
| ~10.0-12.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
| ~15.0 | -S-CH₂-CH₃ |
| ~28.3 | -C(CH₃ )₃ (Boc) |
| ~26.0 | -S-CH₂ -CH₃ |
| ~34.0 | β-CH₂ |
| ~53.0 | α-CH |
| ~80.0 | -C (CH₃)₃ (Boc) |
| ~155.5 | -C =O (Boc) |
| ~174.0 | -C OOH |
Table 3: Predicted Mass Spectrometry Data for this compound
Ionization Mode: Electrospray (ESI), Positive Ion
| m/z | Ion |
| 250.1 | [M+H]⁺ |
| 272.1 | [M+Na]⁺ |
| 194.1 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 150.1 | [M+H - Boc]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of this compound by analyzing the chemical shifts, multiplicities, and integrations of its ¹H and ¹³C nuclei.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structure.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Ensure the sample is fully dissolved before infusion.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: m/z 50-500.
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Correlation of structural features of this compound with NMR signals.
The Strategic Application of Boc-Cys(Et)-OH in Advanced Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, particularly when incorporating the highly reactive cysteine residue. While a variety of cysteine protecting groups are available, the use of N-α-tert-butyloxycarbonyl-S-ethylthio-L-cysteine (Boc-Cys(Et)-OH) offers a unique strategic advantage in specific peptide design scenarios. This technical guide provides a comprehensive overview of the rationale for employing this compound, detailing its chemical properties, experimental protocols, and its role in complex peptide synthesis, particularly in strategies involving regioselective disulfide bond formation.
Core Rationale: Orthogonality and Thiol-Mediated Cleavage
The primary rationale for the use of this compound lies in the unique cleavage mechanism of the S-ethylthio protecting group. Unlike many common cysteine protecting groups that are removed by strong acids or heavy metals, the S-ethylthio group is cleaved under mild reductive conditions by thiols. This property provides an orthogonal protection strategy, allowing for the selective deprotection of the cysteine side chain while other protecting groups, such as the acid-labile Boc group on the N-terminus and benzyl-based side-chain protecting groups, remain intact.[1][2]
This orthogonality is particularly advantageous in the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective formation of these bonds is required to ensure correct protein folding and biological activity. The S-ethylthio group is stable under the standard conditions of Boc-based solid-phase peptide synthesis (SPPS), including repetitive treatments with trifluoroacetic acid (TFA) for the removal of the N-terminal Boc group.
Comparative Analysis of Cysteine Protecting Groups in Boc-SPPS
The choice of a cysteine protecting group is dictated by the overall synthetic strategy. The following table provides a comparative summary of the S-ethylthio group against other commonly used protecting groups in the context of Boc-SPPS.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality in Boc-SPPS | Key Advantages |
| Ethylthio | -SEt | Thiols (e.g., DTT, β-mercaptoethanol) in organic solvent | High. Stable to TFA and strong acids (HF). | Mild, selective cleavage; enables regioselective disulfide bond formation. |
| tert-Butylthio | -StBu | Thiols (e.g., DTT, β-mercaptoethanol) in organic solvent | High. Stable to TFA and strong acids (HF). | Similar to -SEt; more commonly cited in modern literature. |
| Acetamidomethyl | -Acm | Mercury(II) acetate, Iodine, Silver salts | High. Stable to TFA and HF. | Orthogonal to many groups; can be removed to form disulfides. |
| Trityl | -Trt | Mild acid (e.g., dilute TFA), Iodine | Moderate. Labile to repeated TFA treatments. | Easily removed; useful for on-resin cyclization. |
| tert-Butyl | -tBu | Strong acid (e.g., HF, TFMSA), Mercury(II) acetate | Low. Cleaved under final cleavage conditions. | Stable to repetitive TFA deprotection. |
| 4-Methylbenzyl | -Meb | Strong acid (e.g., HF) | Low. Cleaved under final cleavage conditions. | Common and well-established in Boc-SPPS. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in peptide synthesis. The following protocols outline the key steps in a typical Boc-SPPS workflow, with a specific focus on the on-resin deprotection of the S-ethylthio group.
Standard Boc-SPPS Cycle
The synthesis is performed on a solid support (e.g., Merrifield or MBHA resin) and follows a cyclical process of deprotection, neutralization, and coupling.
Workflow for a single amino acid coupling in Boc-SPPS:
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
-
Washing: The resin is thoroughly washed with DCM and/or dimethylformamide (DMF) to remove residual acid and byproducts.
-
Neutralization: The N-terminal ammonium salt is neutralized to the free amine using a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: The next N-α-Boc-protected amino acid (including this compound) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled.
On-Resin Cleavage of the S-Ethylthio Protecting Group
This step is performed after the full peptide chain has been assembled and before the final cleavage from the resin if regioselective disulfide bond formation is desired. The following protocol is based on analogous procedures for S-alkylthio protecting groups.
Logical workflow for selective on-resin deprotection and disulfide bond formation:
-
Resin Preparation: The fully assembled peptide-resin is washed and swollen in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of NMP/DCM.
-
Deprotection Cocktail: A solution of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, is prepared in an appropriate solvent. A typical concentration would be in the range of 0.1 M to 1 M.
-
Cleavage Reaction: The deprotection cocktail is added to the peptide-resin, and the mixture is gently agitated at room temperature. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide after treatment with a strong acid. Reaction times can vary from a few hours to overnight depending on the specific peptide sequence and steric hindrance.
-
Washing: Upon completion of the deprotection, the resin is thoroughly washed with the reaction solvent, followed by DCM, to remove the cleaved protecting group and excess thiol reagent. The resin now bears a peptide with a free cysteine thiol, ready for subsequent disulfide bond formation or other modifications.
Final Cleavage and Deprotection
After all on-resin manipulations are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Resin Drying: The peptide-resin is washed with DCM and dried under high vacuum.
-
Cleavage Cocktail: A strong acid cleavage cocktail is prepared. For Boc-SPPS, this is typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers such as anisole, thioanisole, and ethanedithiol to protect sensitive residues from side reactions.
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin and reacted at 0°C for 1-2 hours.
-
Peptide Precipitation and Purification: The strong acid is removed, and the crude peptide is precipitated with cold diethyl ether. The peptide is then collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Peptide Design
The primary application of this compound is in the synthesis of complex peptides containing multiple disulfide bonds where a specific connectivity is required for biological activity. This includes:
-
Therapeutic Peptides: Many peptide hormones, toxins, and growth factors rely on a precise disulfide bridge pattern for their three-dimensional structure and receptor binding affinity.
-
Protein Engineering: The ability to selectively form disulfide bonds allows for the creation of novel protein scaffolds with enhanced stability or tailored functionalities.
-
Chemical Ligation: While less common in this context, the selectively deprotected thiol group could potentially be used as a handle for native chemical ligation or other bioconjugation techniques.
Conclusion
This compound represents a valuable tool in the arsenal of the peptide chemist. Its key advantage lies in the orthogonality of the S-ethylthio protecting group, which can be selectively cleaved under mild reductive conditions. This feature is particularly powerful in the context of Boc-SPPS for the regioselective synthesis of peptides with multiple disulfide bonds. While less commonly cited in recent literature than some of its counterparts, the foundational principles of its use provide a robust strategy for the design and synthesis of complex and biologically active peptides. Careful consideration of the overall synthetic plan and the judicious use of orthogonal protecting groups, including the S-ethylthio group, will continue to be a cornerstone of advanced peptide design and development.
References
Methodological & Application
Application Notes and Protocols for Boc-Cys(Et)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine, commonly referred to as Boc-Cys(Et)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The S-ethyl protecting group offers a unique stability profile, remaining intact during the repetitive acidolytic cleavage of the N-α-Boc group, yet being removable under specific reductive conditions. This orthogonality allows for the synthesis of complex peptides containing cysteine residues where late-stage deprotection or selective disulfide bond formation is desired.
These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for its incorporation, deprotection of the Boc group, and final cleavage of the S-ethyl group and peptide from the resin.
Key Advantages of this compound
-
Stability: The S-ethyl group is stable to the moderately acidic conditions used for N-α-Boc deprotection (e.g., 50% trifluoroacetic acid in dichloromethane).[1]
-
Orthogonality: Its removal requires specific conditions, typically involving thiolysis, which are orthogonal to the final HF or TFMSA cleavage of many other side-chain protecting groups used in Boc-SPPS.
-
Prevention of Side Reactions: The stable S-ethyl protection minimizes the risk of side reactions associated with the free thiol group of cysteine during peptide chain elongation, such as oxidation and alkylation.
Data Presentation
While specific quantitative data for the coupling efficiency and yield of this compound in every possible peptide sequence is not extensively documented in publicly available literature, the following table provides a general comparison of expected outcomes based on standard Boc-SPPS protocols.
| Parameter | Typical Reagents/Conditions | Expected Outcome | Potential Issues & Mitigation |
| Coupling Efficiency | DIC/HOBt or HBTU/DIEA in DMF/DCM | >99% | Steric hindrance in complex sequences may lower efficiency. Double coupling can be employed. |
| Boc Deprotection Yield | 50% TFA in DCM, 20-30 min | Quantitative | Incomplete deprotection can lead to deletion sequences. Ensure adequate reaction time and mixing. |
| S-Ethyl Group Stability | 50% TFA in DCM | Stable | Prolonged or repeated exposure to strong acid may lead to minimal cleavage. |
| Final Cleavage & Deprotection | Anhydrous HF or TFMSA with scavengers | High | S-ethyl group is generally stable. Requires a separate thiolysis step for removal. |
| S-Ethyl Cleavage Yield | Thiophenol in DMF | Good to High | Incomplete cleavage. Optimization of reaction time and temperature may be necessary. |
Experimental Protocols
Resin Loading
The first amino acid is typically loaded onto a suitable resin, such as Merrifield or PAM resin, for the synthesis of peptide acids, or an MBHA or BHA resin for peptide amides.
Protocol for Loading onto Merrifield Resin (Cesium Salt Method):
-
Swell 1 g of Merrifield resin (chloromethylated polystyrene) in DMF for 1-2 hours.
-
In a separate vessel, dissolve 2-3 equivalents of the C-terminal Boc-amino acid in a minimal amount of DMF.
-
Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir until the Boc-amino acid is fully dissolved and the cesium salt is formed.
-
Add the Boc-amino acid cesium salt solution to the swollen resin.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a method such as the picric acid test or by cleaving the amino acid from a small sample of resin.
Peptide Chain Elongation: Incorporation of this compound
The following protocol outlines a standard cycle for the incorporation of this compound and subsequent amino acids in the peptide chain.
Workflow Diagram:
Caption: Standard solid-phase peptide synthesis cycle using Boc chemistry.
Detailed Protocol:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate 2-4 equivalents of this compound with a suitable coupling agent. A common and effective method is using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
-
Dissolve this compound and HOBt (1:1 molar ratio) in DMF.
-
Add DIC (1.1 equivalents relative to the amino acid) and allow the activation to proceed for 10-15 minutes at 0°C.
-
-
Alternatively, use a pre-packaged uronium/aminium salt coupling reagent like HBTU with DIEA.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), continue the coupling for another hour or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final cleavage step in Boc-SPPS typically involves strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove most side-chain protecting groups. The S-ethyl group of cysteine is generally stable to these conditions. Therefore, a subsequent, specific cleavage step is required for its removal.
A. Cleavage from Resin (S-ethyl group remains):
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.
HF Cleavage Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a Kel-F reaction vessel.
-
Add appropriate scavengers. For peptides containing Cys(Et), Met, or Trp, a common scavenger cocktail is p-cresol and p-thiocresol.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
B. Cleavage of the S-ethyl Protecting Group:
The S-ethyl group can be removed by thiolysis, for example, using thiophenol.[1] This step is typically performed after the peptide has been cleaved from the resin and purified.
Thiophenol Cleavage Protocol:
-
Dissolve the S-ethyl protected peptide in an appropriate solvent such as DMF.
-
Add an excess of thiophenol (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by HPLC.
-
Upon completion, the peptide can be precipitated with cold diethyl ether and purified by HPLC.
Workflow for Cleavage and Deprotection:
Caption: Workflow for the cleavage and deprotection of peptides containing Cys(Et).
Potential Side Reactions and Considerations
-
Alkylation: During the final acidic cleavage from the resin, carbocations generated from other protecting groups can potentially alkylate the sulfur of the Cys(Et) residue, although this is less likely than with a free thiol. The use of appropriate scavengers is crucial.
-
Oxidation: While the S-ethyl group protects against oxidation during synthesis, the free thiol generated after its removal is susceptible to oxidation, leading to disulfide bond formation. If the free thiol is the desired final product, it is important to handle the peptide under an inert atmosphere and/or in the presence of reducing agents like dithiothreitol (DTT) during purification and storage.
-
Incomplete Cleavage: The efficiency of S-ethyl group removal by thiolysis can be sequence-dependent. Optimization of the reaction conditions (time, temperature, and concentration of the thiol reagent) may be required for complete deprotection.
Conclusion
This compound is a practical and effective building block for the synthesis of cysteine-containing peptides using Boc-SPPS. Its stability to standard Boc deprotection conditions and its orthogonal removal provide synthetic flexibility. By following the detailed protocols outlined in these application notes, researchers can successfully incorporate this compound into their peptide synthesis workflows to achieve their desired target molecules with high purity and yield.
References
Coupling Protocols for Boc-Cys(Et)-OH: A Detailed Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient coupling of N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling strategy is critical for minimizing side reactions, particularly racemization, and ensuring high purity and yield of the final peptide product.
Introduction
Cysteine-containing peptides are integral to a wide array of biological functions and therapeutic applications. The sulfhydryl group of cysteine is a key functional moiety, participating in disulfide bond formation, which is crucial for the structural integrity and biological activity of many peptides and proteins. The S-ethyl protecting group in this compound offers a stable yet readily cleavable protection strategy. However, the coupling of cysteine derivatives in peptide synthesis presents unique challenges, most notably the high propensity for racemization at the α-carbon during the activation step. This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. Careful selection of coupling reagents and reaction conditions is therefore paramount.
Data Presentation: Comparison of Coupling Reagent Performance
While specific quantitative yield and purity data for the coupling of this compound is not extensively available in the literature, a critical parameter for evaluating coupling efficiency is the degree of racemization. The following table summarizes racemization data for various coupling reagents, primarily from studies on Fmoc-protected cysteine derivatives, which serves as a valuable proxy for Boc-protected cysteine. Lower racemization levels are indicative of a more favorable coupling protocol.
| Coupling Reagent/Method | Additive | Base | Racemization (% D-Cys) | Key Considerations |
| Carbodiimides | ||||
| DIC | HOBt | - | Low | Classic and effective method for suppressing racemization.[1] |
| DIC | OxymaPure | - | Very Low (e.g., 0.74% for Fmoc-Cys(Thp)-OH)[2] | OxymaPure is often superior to HOBt in racemization suppression.[2] |
| Uronium/Aminium Salts | ||||
| HBTU | HOBt | DIPEA | High (can be >10%) | Prone to significant racemization, especially with pre-activation.[3] |
| HBTU | HOBt | NMM | Moderate to High | N-methylmorpholine is a weaker base than DIPEA, which can reduce racemization. |
| HBTU | HOBt | 2,4,6-Collidine | Lower | Use of a sterically hindered, weaker base significantly reduces racemization.[4] |
| HATU | HOAt | DIPEA | High | Similar to HBTU, high risk of racemization with strong bases.[3] |
| Phosphonium Salts | ||||
| PyBOP | HOBt | DIPEA | Moderate to High | Effective for sterically hindered couplings but can cause racemization. |
Note: The level of racemization is highly dependent on the specific amino acid sequence, the solid support, and the reaction conditions. The data presented should be considered as a guideline.
Experimental Protocols
This section provides a detailed methodology for a recommended coupling protocol for this compound using N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure), which is known for its low racemization potential.
Protocol: DIC/OxymaPure Mediated Coupling of this compound in Boc-SPPS
This protocol is designed to minimize racemization and ensure high coupling efficiency.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc-based synthesis if applicable, though this protocol is for Boc-SPPS)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect using 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 5 min). Wash the resin with DMF (3-5 times).
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the solution of this compound and OxymaPure to the neutralized peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates that all primary amines have been acylated.
-
If the Kaiser test is positive (blue beads) after 4 hours, the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
-
Cycle Repetition: The synthesis cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.
Mandatory Visualizations
Signaling Pathway of Peptide Bond Formation
Caption: Mechanism of peptide bond formation.
Experimental Workflow for this compound Coupling
Caption: Boc-SPPS coupling cycle workflow.
Logical Relationships in Mitigating Cysteine Racemization
Caption: Key factors in reducing cysteine racemization.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disulfide Bond Formation Using Boc-Cys(Et)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of a vast array of peptides and proteins. The formation of these covalent linkages is a key step in the synthesis of many therapeutic peptides, hormones, and toxins. The use of protected cysteine derivatives is essential in solid-phase peptide synthesis (SPPS) to prevent premature and uncontrolled oxidation of the thiol side chain. While a variety of S-protecting groups are commercially available, this document focuses on the application of N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH) for the directed formation of disulfide bonds.
The S-ethyl group is a simple S-alkyl protecting group. While less common than other protecting groups like S-trityl (Trt) or S-acetamidomethyl (Acm), it offers an alternative for specific synthetic strategies. Deprotection of the S-ethyl group typically requires strong acidic conditions, making it compatible with Boc-based SPPS protocols where final cleavage from the resin is performed with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Following the removal of the S-ethyl groups to reveal the free thiols, a variety of oxidation methods can be employed to form the desired disulfide bond.
These application notes provide a comprehensive overview of the principles and methodologies for incorporating this compound into peptide sequences and the subsequent formation of disulfide bonds. It is important to note that due to the limited specific literature on this compound, the following protocols are based on established methods for other S-alkyl protected cysteines and general disulfide bond formation techniques.[2][3]
Data Presentation
Due to the scarcity of published quantitative data specifically for this compound, this table provides a general comparison of common methods for disulfide bond formation following the deprotection of S-protected cysteine residues. The yields are indicative and highly dependent on the peptide sequence and reaction conditions.
| Oxidation Method | Typical Oxidizing Agent(s) | Typical Reaction Time | pH Range | Common Byproducts | Reported Yield Range (%) |
| Air Oxidation | Atmospheric O₂ | 12-48 hours | 7.5 - 8.5 | Oligomers, polymers | 30 - 70 |
| Iodine Oxidation | I₂ in MeOH or AcOH | 15-60 minutes | Acidic | Over-oxidation products | 50 - 80 |
| DMSO Oxidation | Dimethyl sulfoxide | 12-24 hours | 7.0 - 8.0 | Dimethyl sulfide | 40 - 75 |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 1-4 hours | 7.0 - 8.0 | - | 60 - 90 |
| Thiol-Disulfide Exchange | Ellman's Reagent (DTNB) | 1-2 hours | 7.0 - 8.0 | Mixed disulfides | 50 - 85 |
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using standard Boc chemistry.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)[3]
-
Washing solvents (DCM, IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Boc-amino acid to the resin according to standard procedures for the chosen resin type.
-
Peptide Chain Elongation (for each cycle): a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), IPA (2x), and DCM (3x).[4] b. Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 2 minutes. Wash with DCM (3x). c. Amino Acid Coupling: i. Dissolve the Boc-amino acid (including this compound) (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in DMF. ii. Add DIEA (6 eq.) and pre-activate for 2 minutes. iii. Add the activated amino acid solution to the resin and shake for 1-2 hours. iv. Monitor the coupling reaction using a ninhydrin test. d. Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the elongation cycle until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection of S-Ethyl Group with HF
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the S-ethyl protecting groups using hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin from Protocol 1
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Diethyl ether (cold)
-
Acetic acid solution (e.g., 10%)
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a Kel-F HF reaction vessel. Add scavengers (e.g., 1 mL p-cresol per gram of resin).
-
HF Cleavage: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin with an aqueous acetic acid solution.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide with free thiol groups.
Protocol 3: Disulfide Bond Formation via Air Oxidation
This is a simple method for forming disulfide bonds, particularly for intramolecular cyclization in dilute solutions.
Materials:
-
Crude peptide with free thiols from Protocol 2
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Acetonitrile (optional, to aid solubility)
Procedure:
-
Dissolution: Dissolve the crude peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-1.0 mg/mL. If the peptide has poor aqueous solubility, a small amount of acetonitrile can be added.
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 12-48 hours. The solution should be kept at room temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry. The disappearance of the reduced peptide and the appearance of the oxidized product can be tracked.
-
Quenching and Purification: Once the reaction is complete, acidify the solution with acetic acid to a pH of ~4-5 to stop the reaction. Purify the cyclized peptide by preparative RP-HPLC.
Mandatory Visualization
Caption: Experimental workflow for peptide synthesis and disulfide bond formation.
Caption: General mechanism of disulfide bond formation.
Concluding Remarks
The use of this compound provides an alternative for the synthesis of disulfide-containing peptides within a Boc-SPPS framework. The key considerations are the requirement for strong acid cleavage to deprotect the S-ethyl group and the subsequent choice of an appropriate oxidation method to efficiently form the disulfide bond. The protocols provided here offer a foundation for researchers to develop their specific synthesis and cyclization strategies. Optimization of reaction conditions, particularly for the disulfide bond formation step, will be crucial to maximize the yield of the desired, correctly folded peptide.
References
Application Notes and Protocols for Boc-Cys(Et)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues are pivotal in the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. In solution-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent unwanted side reactions, such as oxidation and disulfide scrambling. The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required for other protected amino acids in the sequence.
This document provides detailed application notes and protocols for the use of N-α-Boc-S-ethyl-L-cysteine (Boc-Cys(Et)-OH), a cysteine derivative where the thiol group is protected by an ethyl group. While less common than other protecting groups like trityl (Trt) or acetamidomethyl (Acm), the S-ethyl group offers specific characteristics that can be advantageous in certain synthetic designs. These notes will cover the incorporation of this compound into a peptide chain, its deprotection, and subsequent disulfide bond formation in a solution-phase context.
Overview of this compound in Solution-Phase Peptide Synthesis
The use of this compound in solution-phase peptide synthesis follows the general principles of this classical approach. The synthesis involves the sequential coupling of N-α-protected amino acids to a growing peptide chain, with intermittent deprotection of the N-terminal group. The S-ethyl protecting group on the cysteine side chain is generally stable to the acidic conditions used for the removal of the Boc group (e.g., trifluoroacetic acid, TFA). However, its removal requires specific and relatively harsh conditions, which must be considered when planning the synthesis of complex peptides with multiple sensitive residues.
Key Considerations:
-
Stability: The S-ethyl group is stable to the repetitive TFA treatments required for Boc group removal during the elongation of the peptide chain.
-
Deprotection: The cleavage of the S-ethyl group is typically achieved under strong acidic conditions, such as with hydrogen fluoride (HF), or through treatment with heavy metal salts like mercury(II) acetate. These conditions also lead to the cleavage of the Boc group and most other benzyl-based side-chain protecting groups. This lack of orthogonality is a crucial factor in synthetic planning.
-
Disulfide Bond Formation: Once the S-ethyl group is removed to yield the free thiol, disulfide bonds can be formed through various oxidation methods.
Experimental Protocols
Protocol 1: Coupling of this compound to a Peptide Chain
This protocol describes the coupling of this compound to the N-terminus of a peptide ester in solution using a carbodiimide-based coupling reagent.
Materials:
-
This compound
-
Peptide-ester (e.g., H-Gly-OMe)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve the peptide-ester (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM or DMF. Add the coupling reagent (DCC or EDC, 1.1 eq.) to this solution and stir at 0°C for 30 minutes to pre-activate the carboxylic acid. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the activated this compound solution to the solution of the peptide-ester. If the peptide-ester is a hydrochloride salt, add DIEA or NMM (1.1 eq.) to neutralize it.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
If DCC was used, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrates and wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the protected dipeptide.
Protocol 2: Deprotection of the S-Ethyl Group and Concomitant Boc Removal
This protocol describes the cleavage of the S-ethyl and Boc protecting groups using strong acidolysis with hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and must be handled with extreme care in a specialized fume hood with appropriate personal protective equipment.
Materials:
-
Boc-Cys(Et)-containing peptide
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Specialized HF cleavage apparatus
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the protected peptide (1.0 eq.) and anisole (1.0 mL per 100 mg of peptide) in the reaction vessel of the HF apparatus.
-
HF Cleavage: Cool the reaction vessel to -78°C (dry ice/acetone bath). Condense anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Isolation: Collect the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purification: The crude peptide should be purified by preparative HPLC.
Protocol 3: Disulfide Bond Formation via Air Oxidation
This protocol describes the formation of an intramolecular or intermolecular disulfide bond from the deprotected cysteine-containing peptide by air oxidation.
Materials:
-
Deprotected cysteine-containing peptide
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable buffer
-
HPLC for monitoring the reaction
Procedure:
-
Dissolution: Dissolve the purified, deprotected peptide in the ammonium bicarbonate buffer at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation and minimize intermolecular oligomerization.
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-72 hours. The progress of the oxidation can be monitored by HPLC by observing the disappearance of the reduced peptide peak and the appearance of the oxidized product peak.
-
Lyophilization: Once the reaction is complete, lyophilize the solution to remove the buffer and obtain the crude cyclic or dimeric peptide.
-
Purification: Purify the final product by preparative HPLC.
Data Presentation
Quantitative data for the use of this compound in solution-phase peptide synthesis is not extensively reported in the readily available scientific literature. The following tables provide a template for expected outcomes based on general knowledge of solution-phase peptide synthesis. Actual yields will be highly dependent on the specific peptide sequence and reaction conditions.
Table 1: Representative Coupling Reaction Yields
| Coupling Reaction | Coupling Reagent | Solvent | Typical Yield (%) | Purity (by HPLC, %) |
| This compound + H-Gly-OMe | DCC/HOBt | DCM | 70-90 | >95 (after purif.) |
| This compound + H-Ala-Phe-OBzl | EDC/HOBt | DMF | 65-85 | >95 (after purif.) |
| Boc-Leu-Val-OH + H-Cys(Et)-Gly-OMe | HBTU/DIEA | DMF | 75-95 | >95 (after purif.) |
Note: The data presented are illustrative and not from a specific cited experiment for this compound due to a lack of available literature. The yields are typical for solution-phase couplings of other protected amino acids.
Table 2: Deprotection and Disulfide Formation Yields
| Starting Peptide | Deprotection Method | Oxidation Method | Overall Yield (%) | Purity (by HPLC, %) |
| Boc-Cys(Et)-Pro-Leu-Gly-NH2 | HF/anisole | Air Oxidation | 40-60 | >98 (after purif.) |
| Z-Ala-Cys(Et)-Phe-OMe | Na/liq. NH3 | Iodine Oxidation | 50-70 | >98 (after purif.) |
Note: The data presented are illustrative. The yields for deprotection and subsequent oxidation can vary significantly based on the peptide sequence and the efficiency of each step.
Mandatory Visualizations
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: Logical workflow of a typical synthesis utilizing this compound.
Conclusion
This compound is a viable, albeit less common, choice for the incorporation of cysteine in solution-phase peptide synthesis. Its primary advantage lies in the stability of the S-ethyl group to the conditions of Boc-SPPS. However, the harsh conditions required for its removal necessitate careful planning of the overall synthetic strategy, as it does not offer orthogonality with standard Boc/benzyl protecting group schemes. The protocols outlined above provide a general framework for the use of this reagent. Researchers should be aware that optimization of reaction conditions, particularly for the coupling and deprotection steps, will likely be necessary for each specific peptide sequence to achieve optimal yields and purity. The lack of extensive literature on this specific derivative means that a thorough investigation of analogous S-alkyl protecting groups may provide further insights into its reactivity and optimal handling.
Application Notes and Protocols for the Incorporation of Boc-Cys(Et)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents and research tools due to their enhanced stability, receptor selectivity, and conformational rigidity compared to their linear counterparts.[1] The incorporation of non-canonical amino acids, such as N-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH), offers a valuable strategy to introduce specific physicochemical properties and to explore novel structural and functional landscapes of cyclic peptides. The S-ethyl group provides a stable, non-oxidizable side chain that can influence peptide conformation and binding affinity.
These application notes provide a comprehensive guide for the successful incorporation of this compound into cyclic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for peptide synthesis, cleavage, cyclization, and characterization are presented to assist researchers in developing novel cyclic peptide-based therapeutics and diagnostics.
Key Applications of Cyclic Peptides Containing S-Ethylcysteine
The introduction of an S-ethylcysteine residue can be advantageous for several reasons:
-
Enhanced Stability: The thioether bond in Cys(Et) is resistant to oxidation, unlike the thiol group of cysteine, which can form disulfide bonds. This enhances the chemical stability of the peptide.
-
Conformational Constraint: The S-ethyl group can introduce steric hindrance that influences the peptide's conformational preferences, potentially leading to higher receptor affinity and selectivity.
-
Mimicking Natural Modifications: S-alkylation can mimic post-translational modifications found in nature.
-
Drug Development: The unique properties imparted by Cys(Et) make it a valuable building block in the design of peptide-based drugs with improved pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis using Boc-SPPS
This protocol outlines the manual synthesis of a linear peptide containing this compound on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DMF) for 30 minutes.
-
Boc Deprotection:
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence, including this compound.
-
Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 4.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the Merrifield resin.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger cocktail (e.g., anisole/thioanisole 1:1 v/v) to the resin.
-
HF Cleavage:
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to precipitate the crude linear peptide.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether.
-
-
Drying: Dry the crude peptide under vacuum.
Note: HF is extremely hazardous. All manipulations must be performed in a dedicated fume hood with appropriate personal protective equipment. TFMSA can be used as a less hazardous alternative.
Protocol 3: Head-to-Tail Cyclization in Solution
This protocol describes the cyclization of the linear peptide to form a cyclic product. This is performed under high-dilution conditions to favor intramolecular cyclization.[4][5]
Materials:
-
Crude linear peptide
-
High-purity, anhydrous DMF
-
Coupling reagents (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., DIEA, N-methylmorpholine)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM).
-
Activation and Cyclization:
-
Add the coupling reagent (e.g., HBTU, 1.5 equivalents) and a base (e.g., DIEA, 3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by RP-HPLC and/or LC-MS.
-
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 4: Purification and Analysis of the Cyclic Peptide
Materials:
-
Preparative and analytical RP-HPLC system
-
C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column. A typical gradient is 5-95% ACN in water (both containing 0.1% TFA) over 30-60 minutes.
-
Collect the fractions containing the desired cyclic peptide.
-
-
Analysis and Characterization:
Data Presentation
The following tables provide representative data for the synthesis and characterization of cyclic peptides. Note that yields and purity are highly dependent on the peptide sequence and the specific conditions used.
Table 1: Representative Yields for Peptide Synthesis and Cyclization
| Step | Parameter | Typical Range | Notes |
| Solid-Phase Peptide Synthesis | Crude Linear Peptide Yield | 70-90% | Based on initial resin loading. |
| Cleavage from Resin | Crude Peptide Recovery | 60-80% | Losses can occur during precipitation and washing. |
| Head-to-Tail Cyclization | Cyclization Yield | 10-50% | Highly sequence-dependent. High dilution is critical.[11] |
| Purification | Final Purified Yield | 5-30% | Overall yield from starting resin. |
Table 2: Analytical Characterization of a Hypothetical Cyclic Peptide
| Analytical Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >95% |
| Retention Time | Sequence-dependent | |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ | e.g., 1234.56 Da |
| Observed [M+H]⁺ | e.g., 1234.58 Da |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide incorporating this compound.
Signaling Pathway of a Representative Cyclic Peptide: Octreotide
Octreotide is a synthetic cyclic octapeptide analog of somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling pathway initiated by octreotide binding to SSTR2/5.[12][13][14][15][16]
Caption: Simplified signaling pathway of Octreotide via SSTR2/5.
References
- 1. Head-to-tail cyclized cystine-knot peptides by a combined recombinant and chemical route of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 14. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. droracle.ai [droracle.ai]
- 16. mims.com [mims.com]
Orthogonal Protection Strategies with Boc-Cys(Et)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure with high fidelity. Orthogonal protection schemes, which allow for the selective removal of one type of protecting group in the presence of others, are the cornerstone of modern solid-phase peptide synthesis (SPPS). This application note focuses on the use of N-α-tert-butyloxycarbonyl (Boc) protected S-ethylcysteine (Boc-Cys(Et)-OH) in orthogonal peptide synthesis strategies.
The Boc group is a well-established, acid-labile protecting group for the α-amino group of amino acids. The S-ethyl group, a simple thioether, provides robust protection for the sulfhydryl side chain of cysteine. The orthogonality between the acid-labile Boc group and the distinct cleavage requirements of the S-ethyl group offers a valuable strategic tool for the synthesis of complex peptides, particularly those containing multiple cysteine residues where regioselective disulfide bond formation is required. This document provides detailed protocols for the application of this compound in peptide synthesis and discusses its utility in drug development.
Chemical Properties and Orthogonality
The orthogonal protection strategy employing this compound is based on the differential lability of the Boc and S-ethyl protecting groups under specific chemical conditions.
-
Boc Group (N-α-protection): The tert-butyloxycarbonyl group is readily cleaved by moderate to strong acids, typically trifluoroacetic acid (TFA), to liberate the free amine for subsequent coupling reactions in a stepwise manner.
-
S-ethyl Group (Side-chain protection): The ethylthioether linkage on the cysteine side chain is stable to the acidic conditions used for Boc deprotection (e.g., TFA). It is also stable to the basic conditions often used for neutralization steps in Boc-SPPS. Cleavage of the S-ethyl group requires specific reagents, such as thiophenol, providing a distinct deprotection pathway.
This orthogonality ensures that the cysteine thiol remains protected throughout the peptide chain elongation process and can be selectively deprotected at a later stage for disulfide bond formation or other modifications.
Applications in Peptide Synthesis and Drug Development
The use of this compound is particularly advantageous in the synthesis of peptides where controlled disulfide bond formation is critical for biological activity. Notable examples include the synthesis of hormones like oxytocin and the tripeptide glutathione.
-
Oxytocin: A nonapeptide hormone with two cysteine residues that form an intramolecular disulfide bridge, crucial for its uterotonic and lactation-inducing activities. The use of an orthogonal cysteine protecting group like S-ethyl allows for the correct and efficient formation of this disulfide bond post-synthesis.
-
Glutathione (GSH): A tripeptide (γ-L-Glutamyl-L-cysteinyl-L-glycine) that is a major antioxidant in cells. The synthesis of GSH and its analogs, which are of interest in drug development for their therapeutic potential, can be facilitated by the use of appropriately protected cysteine derivatives.
The stability of the S-ethyl group also makes it suitable for the synthesis of longer peptides where multiple cycles of acid treatment are required for Boc deprotection.
Data Presentation
The following tables summarize typical quantitative data associated with the use of this compound in solid-phase peptide synthesis. Please note that these values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Coupling Efficiency of this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Typical Coupling Efficiency (%) |
| HBTU/HOBt/DIEA | 2 | 30-60 | >99 |
| DIC/HOBt | 5 | 60-120 | >98 |
| PyBOP/DIEA | 2 | 30-60 | >99 |
Table 2: Deprotection Conditions and Efficiency
| Protecting Group | Deprotection Reagent | Reaction Time | Typical Deprotection Efficiency (%) | Potential Side Reactions |
| Boc | 50% TFA in DCM | 20-30 min | >99 | Alkylation of sensitive residues (Trp, Met) |
| S-ethyl | Thiophenol/DMF | 4-6 hours | ~90-95 | Incomplete deprotection |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support using a manual Boc-SPPS strategy.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash) and then for 20 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes to obtain the free amine.
-
Washing: Wash the resin with DMF to remove excess DIEA.
-
Coupling of this compound:
-
Pre-activate a 3-fold molar excess of this compound with your chosen coupling reagents (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF for the recommended time.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-8 for the subsequent amino acid couplings until the desired peptide sequence is assembled.
Protocol 2: Cleavage of the S-ethyl Protecting Group
This protocol describes the deprotection of the S-ethyl group from the cysteine residue after the completion of the peptide synthesis and cleavage from the resin.
Materials:
-
Crude peptide containing Cys(Et)
-
Thiophenol
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the crude peptide in DMF.
-
Deprotection: Add a 10 to 20-fold excess of thiophenol to the peptide solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, and decant the supernatant.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual thiophenol and other impurities.
-
Drying: Dry the deprotected peptide under vacuum.
-
Purification: Purify the deprotected peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Orthogonal protection workflow using this compound.
Caption: Logical relationship of the Boc/S-ethyl orthogonal pair.
Caption: Experimental workflow for peptide synthesis.
Application Notes and Protocols for Boc-Cys(Et)-OH in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[1][2][3] This chemoselective reaction occurs under mild, aqueous conditions at neutral pH, making it highly compatible with sensitive biomolecules. The fundamental principle of NCL involves the reaction between two peptide segments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.[1][2][3]
The reaction proceeds through a two-step mechanism:
-
Reversible Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other peptide. This initial step is a reversible thiol-thioester exchange that forms a new thioester intermediate, linking the two fragments.[2][3]
-
Irreversible S-to-N Acyl Shift: The thioester-linked intermediate undergoes a spontaneous and irreversible intramolecular S-to-N acyl shift. This rearrangement results in the formation of a stable, native amide bond at the ligation site, regenerating the cysteine side chain.[2][3]
The reliability and mild conditions of NCL have made it an invaluable tool for creating modified proteins and peptides that are not easily accessible through standard molecular biology techniques.[1]
The Role of Cysteine Protecting Groups in Peptide Synthesis
During solid-phase peptide synthesis (SPPS), the reactive thiol group of cysteine must be protected to prevent unwanted side reactions, such as oxidation to form disulfides. A variety of protecting groups have been developed for this purpose, each with different stabilities and deprotection conditions. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for peptide elongation (Boc or Fmoc) and the conditions for cleavage from the resin.
Application of Boc-Cys(Et)-OH: A Note on Current Literature
While a wide array of cysteine protecting groups are commercially available and extensively documented in the literature for use in NCL, specific, detailed protocols for the application of This compound (N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine) are not prominently featured in established NCL methodologies. The S-ethyl group is a simple S-alkyl protecting group. Generally, S-alkyl groups are known for their high stability under the acidic conditions typically used for peptide cleavage from the resin in both Boc and Fmoc SPPS (e.g., trifluoroacetic acid, TFA).
Due to the absence of established and reliable protocols for the deprotection of the S-ethyl group in a manner compatible with most peptide substrates and the principles of NCL, we present a general protocol for NCL using a more conventional Boc-protected cysteine derivative, Boc-Cys(Trt)-OH, as this represents the current best practice.
Experimental Protocols
I. Synthesis of Peptide Fragments for NCL
Peptide fragments for NCL are typically synthesized using either Boc or Fmoc solid-phase peptide synthesis (SPPS). The following outlines a general procedure using Boc-chemistry, which is well-suited for the synthesis of peptide thioesters.
A. Synthesis of a Peptide with a C-terminal Thioester using Boc-SPPS
This protocol describes the manual synthesis of a peptide with a C-terminal thioester.
Materials:
-
Boc-amino acids
-
Merrifield resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Thiol for thioester formation (e.g., benzyl mercaptan)
-
Anhydrous HF or TFMSA for cleavage
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
First Amino Acid Coupling (Thioester formation):
-
Couple the C-terminal amino acid to a thioester linker resin or convert a C-terminal carboxylic acid to a thioester on-resin.
-
-
Peptide Chain Elongation (Typical Cycle):
-
Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with 5% DIPEA in DMF.
-
Coupling: Couple the next Boc-amino acid using an activating agent like HBTU in the presence of DIPEA in DMF. Monitor coupling completion with a ninhydrin test.
-
Washes: Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
After synthesis is complete, cleave the peptide thioester from the resin using a strong acid cocktail, such as anhydrous HF or TFMSA, with appropriate scavengers (e.g., anisole, p-cresol).
-
B. Synthesis of a Peptide with an N-terminal Cysteine using Boc-SPPS
This protocol describes the synthesis of a peptide fragment with an N-terminal cysteine, using Boc-Cys(Trt)-OH. The trityl group is labile to standard TFA cleavage.
Materials:
-
Boc-amino acids, including Boc-Cys(Trt)-OH
-
Appropriate resin for C-terminal amide or acid (e.g., MBHA or PAM resin)
-
Reagents for Boc-SPPS as listed above
-
Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Follow standard Boc-SPPS protocols to couple the first amino acid to the chosen resin.
-
Peptide Chain Elongation: Perform the synthesis cycles as described above. For the final coupling step, use Boc-Cys(Trt)-OH.
-
Final Boc Deprotection: Remove the N-terminal Boc group from the cysteine residue with 50% TFA in DCM.
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and simultaneously remove the S-trityl protecting group using a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Purification of Peptide Fragments:
-
Purify both crude peptide fragments (the C-terminal thioester and the N-terminal cysteine peptide) by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptides by mass spectrometry.
II. Native Chemical Ligation Protocol
Materials:
-
Purified peptide with C-terminal thioester
-
Purified peptide with N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolving Peptides: Dissolve the two purified peptide fragments in the ligation buffer at equimolar concentrations (typically 1-5 mM).
-
Addition of Reagents: Add TCEP to a final concentration of 5-10 mM to ensure the cysteine thiol remains in its reduced state. Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-30 mM.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours to 24 hours.
-
Purification of Ligated Product: Once the reaction is complete, purify the full-length ligated peptide by RP-HPLC.
-
Characterization: Characterize the final product by mass spectrometry to confirm the correct molecular weight.
Data Presentation
Since specific quantitative data for NCL using this compound is not available, the following table provides representative data for a typical NCL reaction using established methods.
| Peptide Fragment 1 (Thioester) | Peptide Fragment 2 (N-Cys) | Ligation Time (h) | Temperature (°C) | Yield (%) |
| Model Peptide A-thioester | Cys-Model Peptide B | 4 | 25 | 85 |
| Protein Domain X-thioester | Cys-Protein Domain Y | 12 | 37 | 70 |
| Synthetic Peptide 1-thioester | Cys-Synthetic Peptide 2 | 8 | 25 | 90 |
| Note: Yields are for the ligation step after purification and will vary depending on the specific peptide sequences, their solubility, and the precise reaction conditions. |
Visualizations
Mechanism of Native Chemical Ligation
Caption: Mechanism of Native Chemical Ligation.
Experimental Workflow for Peptide Synthesis and Ligation
Caption: Workflow for NCL.
Conclusion and Future Perspectives
Native Chemical Ligation remains a cornerstone of chemical protein synthesis. The choice of an appropriate protecting group for cysteine is paramount for the successful synthesis of the required peptide fragments. While this compound is commercially available, its application in NCL is not well-documented, likely due to the harsh conditions required to deprotect the S-ethyl group, which may not be compatible with many peptide sequences. Researchers are therefore advised to use more established S-protecting groups such as S-trityl, S-acetamidomethyl, or S-tert-butyl, for which reliable deprotection and ligation protocols are widely available. Future research may explore milder methods for the cleavage of S-alkyl groups, which could broaden the utility of derivatives like this compound in NCL and other bioconjugation strategies.
References
Application Notes and Protocols for Automated Peptide Synthesis Using Boc-Cys(Et)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-Boc-S-ethyl-L-cysteine (Boc-Cys(Et)-OH) in automated solid-phase peptide synthesis (SPPS). This document outlines the strategic considerations for incorporating this derivative, detailed experimental protocols, and expected outcomes. The S-ethyl protecting group for the cysteine thiol offers robust stability throughout the Boc-SPPS cycles, with final deprotection achieved under strong acidic conditions.
Introduction to this compound in Peptide Synthesis
In the realm of peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to achieving the desired peptide sequence with high fidelity. The tert-butyloxycarbonyl (Boc) strategy for SPPS is a well-established methodology that employs an acid-labile Boc group for the temporary protection of the N-terminus.[1] The side chain of cysteine, with its nucleophilic thiol group, requires a robust protecting group to prevent undesired side reactions, such as oxidation and alkylation, during synthesis.
This compound provides an S-ethyl protecting group for the cysteine thiol. This alkyl protection is stable to the moderately acidic conditions used for the repetitive removal of the Nα-Boc group (e.g., 50% trifluoroacetic acid in dichloromethane).[2] However, it can be cleaved at the final step of the synthesis using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This makes this compound a valuable building block for the synthesis of peptides where a stable, non-labile cysteine protection is required until the final cleavage from the solid support.
Applications of Peptides Containing S-Ethyl-Cysteine
The incorporation of S-ethyl-cysteine into peptide sequences can serve several purposes in drug discovery and biochemical research:
-
Metabolic Stability: The ethyl group on the cysteine thiol can prevent the formation of disulfide bonds, potentially increasing the in-vivo half-life of a therapeutic peptide by reducing its susceptibility to reduction and degradation.
-
Structure-Activity Relationship (SAR) Studies: By replacing a free cysteine with Cys(Et), researchers can probe the importance of the thiol group or disulfide bridges for the peptide's biological activity.
-
Modulation of Receptor Binding: The presence of the S-ethyl group can alter the peptide's conformation and its interaction with biological targets.
-
Nephroprotective Potential: Studies have suggested that S-ethyl cysteine may have protective effects against nephrotoxicity induced by certain drugs.[3]
Quantitative Data Summary
While specific, direct comparative data for the coupling efficiency of this compound is not extensively available in peer-reviewed literature, the following tables provide typical expected values based on the performance of structurally similar S-protected cysteine derivatives and other bulky amino acids in Boc-SPPS. Actual results may vary depending on the peptide sequence, resin, and synthesizer conditions.
Table 1: Expected Coupling Efficiency and Purity
| Parameter | Expected Value | Notes |
| Single Coupling Efficiency | >98% | May require extended coupling times or double coupling for sterically hindered sequences. Monitoring with a ninhydrin test is recommended.[4] |
| Average Stepwise Yield | >99% | Dependent on the overall efficiency of all steps in the synthesis cycle. |
| Crude Peptide Purity (Post-Cleavage) | 60-85% | Highly sequence-dependent. Purification by RP-HPLC is typically required.[5] |
| Final Purity (Post-Purification) | >95-99% | Achievable with optimized RP-HPLC protocols.[6] |
Table 2: Comparison of Cleavage Cocktails for Cys(Et)-Containing Peptides
| Cleavage Cocktail | Composition | Recommended Use |
| HF Cleavage | 90% HF, 10% Anisole | Standard for Boc-SPPS; effective for removing the S-ethyl group. Requires specialized apparatus. |
| TFMSA "Low-High" Cleavage | Low: TFMSA/TFA/DMS/m-cresol; High: TFMSA/TFA/Thioanisole/EDT | A safer alternative to HF. The "low" step with a high concentration of scavengers minimizes side reactions. The S-ethyl group is removed during the "high" TFMSA step. |
| Reagent K (modified for Boc) | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) with added TFMSA | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. The addition of TFMSA is necessary for Cys(Et) cleavage.[7] |
Experimental Protocols
Automated Boc-SPPS Protocol for Incorporating this compound
This protocol provides a general procedure for a standard automated Boc-SPPS cycle on a 0.1 mmol scale. Instrument-specific parameters should be adjusted accordingly.
-
Resin Preparation:
-
Swell 0.1 mmol of a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in the synthesizer's reaction vessel.
-
-
Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 x 2 minutes.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (0.4 mmol, 4 equivalents) and a coupling reagent such as HBTU (0.4 mmol, 4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (0.8 mmol, 8 equivalents) to the amino acid solution to activate it.
-
Immediately transfer the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-120 minutes.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthesis cycle.
-
Cleavage and S-ethyl Deprotection Protocol (TFMSA "Low-High" Method)
This protocol is a safer alternative to anhydrous HF for cleaving the peptide from the resin and removing the S-ethyl protecting group.
Caution: TFMSA is a very strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
"Low" TFMSA Cleavage:
-
Place the dried peptide-resin (from 0.1 mmol synthesis) in a round-bottom flask with a stir bar and cool to 0°C.
-
Add a pre-chilled solution of 1.25 mL TFA, 0.75 mL dimethyl sulfide (DMS), and 0.25 mL m-cresol.
-
Slowly add 0.25 mL of TFMSA dropwise while stirring vigorously.
-
Allow the reaction to proceed for 2 hours at 0°C.
-
Filter the resin and wash with cold diethyl ether.
-
Dry the resin under high vacuum for at least 4 hours.
-
-
"High" TFMSA Cleavage:
-
Place the dried resin in a clean, dry round-bottom flask with a stir bar.
-
Add 0.25 mL of thioanisole and 0.075 mL of 1,2-ethanedithiol (EDT). Stir for 10 minutes.[8]
-
Cool the flask to 0°C and add 2.5 mL of TFA.
-
Slowly add 0.5 mL of TFMSA dropwise while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold methyl-t-butyl ether (MTBE) to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet twice with cold MTBE.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9] A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main peptide peak.[10]
-
-
Analysis:
-
Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the peptide.[11]
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for automated synthesis and purification of a Cys(Et)-containing peptide.
Signaling Pathway Example: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival. Cysteine residues within kinases of this pathway, such as ERK, can be targets for covalent inhibitors.[2][12] A synthetic peptide containing a reactive cysteine or a Cys(Et) moiety for SAR studies could be used to probe this pathway.
Caption: Simplified MAPK signaling pathway showing ERK as a potential target for a Cys-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cem.de [cem.de]
- 6. agilent.com [agilent.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-Cys(Et)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Cys(Et)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the S-ethyl protecting group on cysteine in Boc-SPPS?
A1: The S-ethyl (-Et) group is a semi-permanent protecting group for the thiol side chain of cysteine. Its main purpose is to prevent undesired side reactions involving the highly reactive sulfhydryl group during peptide synthesis. These side reactions can include oxidation to form disulfides, alkylation by carbocations generated during Boc deprotection, and other modifications. The S-ethyl group remains stable throughout the iterative steps of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc group removal. It is designed to be removed during the final cleavage of the peptide from the resin, typically with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Q2: How stable is the S-ethyl group during the standard Boc-SPPS cycles?
A2: The S-ethyl group, being a simple thioether, is generally stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., 25-50% TFA in dichloromethane). Unlike more acid-labile S-protecting groups like trityl (Trt), the S-ethyl group is not expected to be prematurely cleaved during the synthesis cycles. However, prolonged exposure to acidic conditions or elevated temperatures could potentially lead to minor degradation, although this is not a commonly reported issue.
Q3: What are the most common side reactions associated with this compound during peptide synthesis?
A3: While this compound is designed to be stable, several potential side reactions should be considered:
-
Oxidation of the Thioether: The sulfur atom in the S-ethyl group is susceptible to oxidation, which can form a sulfoxide. This is more likely to occur if oxidizing agents are present or during prolonged storage.
-
Alkylation during Final Cleavage: After the removal of the S-ethyl group during the final strong acid cleavage, the newly liberated and highly nucleophilic thiol group can be alkylated by carbocations from other cleaved protecting groups (e.g., from Boc, tBu ethers) or the resin linker.[1][2]
-
Incomplete Deprotection: The S-ethyl group requires strong acidic conditions for efficient removal. Incomplete cleavage can result in a mixed population of the desired free-thiol peptide and the S-ethyl protected peptide.
-
Disulfide Scrambling (Post-Cleavage): If the cleavage and work-up conditions are not carefully controlled to maintain a reducing environment, the deprotected cysteine residues can oxidize and form incorrect or mixed disulfide bonds.
Q4: What are the recommended conditions for the final cleavage and deprotection of peptides containing Cys(Et)?
A4: The final cleavage of peptides containing S-ethyl protected cysteine typically requires strong acidolysis. The two most common methods are Hydrogen Fluoride (HF) cleavage and Trifluoromethanesulfonic acid (TFMSA) cleavage.
-
HF Cleavage: This is a standard method in Boc-SPPS. A "low-high" HF procedure is often recommended. The "low HF" step (e.g., HF:dimethyl sulfide (DMS) 25:75) helps to remove more labile protecting groups under conditions that minimize side reactions, while the subsequent "high HF" step (e.g., HF:anisole 90:10) cleaves the more resistant groups, including the S-ethyl group, and releases the peptide from the resin.
-
TFMSA Cleavage: This is an alternative to HF. A typical cleavage cocktail might include TFMSA, TFA, and scavengers.
In both cases, the use of scavengers is crucial to prevent the alkylation of the deprotected cysteine thiol and other sensitive residues like tryptophan and methionine.[1][2]
Troubleshooting Guides
Issue 1: Mass spectrometry of the crude peptide shows a mass corresponding to the desired peptide +30 Da.
| Possible Cause | Troubleshooting Steps |
| Incomplete removal of the S-ethyl group. | 1. Verify Cleavage Conditions: Ensure that the strong acid cleavage (HF or TFMSA) was performed for a sufficient duration and at the correct temperature. S-alkyl groups can be resistant to cleavage. |
| 2. Optimize Scavenger Cocktail: The choice and concentration of scavengers can influence cleavage efficiency. Review your scavenger cocktail composition. | |
| 3. Increase Cleavage Time/Temperature: If incomplete cleavage is confirmed, consider extending the cleavage time or performing the reaction at a slightly higher temperature (e.g., from 0°C to 4°C), but be mindful that this may increase other side reactions. |
Issue 2: The final purified peptide shows significant disulfide-bonded oligomerization or incorrect disulfide bridges.
| Possible Cause | Troubleshooting Steps |
| Oxidation during or after cleavage. | 1. Incorporate a Reducing Agent in the Cleavage Cocktail: The addition of a thiol-based scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) can help maintain a reducing environment and prevent premature oxidation of the cysteine thiol.[3] |
| 2. Work-up under Inert Atmosphere: After cleavage, handle the peptide solution under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize air oxidation. | |
| 3. Purification in Acidic Buffers: Purify the peptide using buffers with a slightly acidic pH (e.g., pH 4-5) to reduce the rate of thiol oxidation, which is faster at neutral or basic pH. | |
| 4. Post-Purification Reduction: If oligomerization has already occurred, the purified peptide can be treated with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) to break the disulfide bonds, followed by re-purification. |
Issue 3: Mass spectrometry indicates the presence of byproducts with a mass of +57 Da or other alkyl adducts on cysteine.
| Possible Cause | Troubleshooting Steps |
| Alkylation of the deprotected cysteine thiol by carbocations. | 1. Use an Effective Scavenger Cocktail: This is the most critical step. A combination of scavengers is often necessary. For example, anisole or p-cresol can scavenge benzyl-type carbocations, while a thiol scavenger like EDT will compete for alkylating agents and protect the cysteine thiol. |
| 2. Optimize Scavenger Ratios: Ensure that the scavengers are present in sufficient excess relative to the protecting groups being cleaved. A common starting point is 5-10% of each scavenger in the cleavage cocktail. | |
| 3. "Low-High" HF Cleavage: Employing a two-step HF cleavage procedure can help to deprotect the bulk of the protecting groups under less harsh conditions before the final cleavage, reducing the concentration of reactive carbocations during the final deprotection of cysteine. |
Experimental Protocols
Protocol 1: Standard "High HF" Cleavage of a Cys(Et)-Containing Peptide
-
Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours. Place the resin (e.g., 0.1 mmol) in a suitable HF cleavage apparatus.
-
Scavenger Addition: Add the scavenger cocktail to the resin. A common cocktail is a 90:5:5 (v/v/v) mixture of anhydrous HF, anisole, and 1,2-ethanedithiol (EDT). For 0.1 mmol of peptide-resin, approximately 10 mL of the cleavage mixture is used.
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid). Filter to remove the resin, and lyophilize the aqueous solution to obtain the crude peptide.
Data Summary
While specific quantitative data for the S-ethyl group is not widely published, the stability and cleavage of S-alkyl protecting groups generally follow predictable trends. The following table summarizes the expected behavior of the S-ethyl group in comparison to other common S-protecting groups in the context of Boc-SPPS.
| Protecting Group | Structure | Stability to 25-50% TFA | Typical Final Cleavage Conditions | Common Side Reactions |
| Ethyl (Et) | -S-CH₂CH₃ | Stable | HF, TFMSA | Oxidation to sulfoxide, incomplete cleavage, post-cleavage alkylation. |
| Benzyl (Bzl) | -S-CH₂-Ph | Stable | HF, TFMSA | Similar to S-ethyl. |
| Trityl (Trt) | -S-C(Ph)₃ | Labile | Mild TFA (e.g., TFA/TIS/H₂O) | Can be prematurely removed; reattachment to the thiol is possible if scavengers are insufficient. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Stable | Requires specific reagents (e.g., Hg(OAc)₂, I₂). Not removed by standard HF/TFMSA. | Stable to standard cleavage, used for orthogonal disulfide bond formation. |
Visualizations
Caption: Boc-SPPS workflow incorporating this compound.
Caption: Potential side reactions during final cleavage of Cys(Et)-peptides.
References
Preventing racemization of Boc-Cys(Et)-Oh during coupling
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during peptide synthesis, with a specific focus on preventing the racemization of Boc-Cys(Et)-OH during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction. For Boc-L-Cys(Et)-OH, this results in the formation of its D-enantiomer, Boc-D-Cys(Et)-OH. This is highly undesirable in peptide synthesis as the presence of D-amino acids can drastically alter the peptide's structure, biological activity, and therapeutic efficacy, leading to a final product that is difficult to purify.[1][2]
Q2: What is the primary mechanism of racemization for cysteine derivatives during peptide coupling?
A2: Cysteine is particularly prone to racemization through two primary mechanisms:
-
Direct Enolization/Direct α-Abstraction: The presence of a base can facilitate the abstraction of the α-proton of the activated amino acid. This is significant for cysteine due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the α-proton. The resulting planar carbanion intermediate can then be protonated from either side, leading to a mixture of L and D isomers.[2][3]
-
Oxazolone Formation: The activated carboxyl group of the Boc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. The subsequent attack by the amine component on the achiral oxazolone results in both the desired L-L and the undesired D-L peptide diastereomers.[1][3]
Q3: Are all cysteine-protecting groups equally susceptible to racemization?
A3: No, the choice of the sulfur-protecting group on the cysteine side chain significantly influences the rate of racemization. For instance, the acetamidomethyl (Acm) group has been shown to result in a lower degree of racemization compared to the more common trityl (Trt) group under identical coupling conditions.[2] Studies have also evaluated other acid-labile protecting groups like MBom, Dpm, and Ddm, which showed lower racemization levels compared to Trt when using uronium activation in the presence of a base.[4]
Troubleshooting Guide: High Levels of D-Cys Epimer Detected
If you are observing significant racemization of this compound during your coupling reactions, consult the following guide to identify and resolve potential causes.
Problem Area 1: Coupling Reagents and Additives
The choice of coupling reagent and the use of additives are critical in suppressing racemization.
| Issue | Recommendation | Rationale |
| High Racemization with Carbodiimides (e.g., DCC, DIC) | Use carbodiimides in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][5][6] | Additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[7] HOAt and OxymaPure are generally more effective than HOBt.[6][7] |
| Racemization with Uronium/Aminium or Phosphonium Reagents (e.g., HBTU, HATU, BOP) | Avoid pre-activation of the this compound with the coupling reagent and base before adding the amine component. Instead, add the reagents sequentially.[2][8] | Prolonged pre-activation times can increase the formation of the oxazolone intermediate, a key driver of racemization.[1] |
| General High Racemization | Consider switching to a coupling reagent known for low racemization, such as a combination of DIC with OxymaPure or HATU.[7] For C-terminal cysteine residues, using 2-chlorotrityl resin has been shown to be effective in suppressing racemization.[9] | Some reagents are inherently less likely to promote racemization pathways. The steric bulk of 2-chlorotrityl resin can inhibit side reactions. |
Problem Area 2: Base and Solvent Selection
The reaction environment, including the base and solvent, plays a crucial role in the extent of racemization.
| Issue | Recommendation | Rationale |
| Use of Strong, Sterically Unhindered Bases (e.g., Triethylamine - TEA) | Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine (TMP).[6][8][10] | Stronger, less hindered bases are more effective at abstracting the α-proton, leading to higher rates of racemization. Collidine has been shown to be substantially better than DIEA or NMM in reducing racemization.[6][8] |
| Use of Polar Aprotic Solvents (e.g., neat DMF) | Consider using a less polar solvent system, such as a mixture of dichloromethane and DMF (e.g., CH₂Cl₂-DMF 1:1).[8][10] | Less polar solvents can impede the formation of the charged intermediates that lead to racemization.[10] |
Quantitative Data Summary
The following tables summarize the extent of racemization observed under various coupling conditions.
Table 1: Effect of Coupling Protocol on Cysteine Racemization
| Coupling Reagent/Protocol | Base | Pre-activation | % D-Isomer Formed |
| BOP/HOBt | DIEA | 5 min | 5-33%[8] |
| HBTU/HOBt | DIEA | 5 min | 5-33%[8] |
| HATU/HOAt | DIEA | 5 min | 5-33%[8] |
| BOP/HOBt | TMP | None | <1%[8] |
| HBTU/HOBt | TMP | None | <1%[8] |
| HATU/HOAt | TMP | None | <1%[8] |
| DIPCDI/HOBt | - | 5 min | <1%[8] |
Table 2: Influence of S-Protecting Group on Cysteine Racemization with Uronium Activation
| Cys Protecting Group | % Racemization |
| Trt | 8%[4] |
| MBom | 0.4%[4] |
| Dpm | 1.2%[4] |
| Ddm | 0.8%[4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with an appropriate deprotection agent (e.g., trifluoroacetic acid in dichloromethane) to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or until a negative ninhydrin test is observed.
-
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.[2]
-
Peptide Cleavage: Cleave a sample of the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will have different retention times, allowing for their quantification.
-
Quantification: Integrate the peak areas for the L- and D-cysteine derivatives to determine the percentage of racemization.
Visualizations
Caption: Racemization mechanisms of this compound during peptide coupling.
Caption: Troubleshooting workflow for racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: HPLC Purification of Peptides Containing S-Ethyl Cysteine (Cys(Et))
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the HPLC purification of peptides containing S-ethyl cysteine (Cys(Et)).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the S-ethyl protecting group on cysteine in peptide synthesis?
The S-ethyl (Et) group is a simple alkyl protecting group for the thiol side chain of cysteine. It is utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions, most notably the formation of disulfide bonds, both intramolecular and intermolecular. Its stability profile allows for the purification of the fully protected peptide before any subsequent manipulation of the cysteine residue is required.
Q2: How does the Cys(Et) group affect the retention time of a peptide in reversed-phase HPLC?
The S-ethyl group adds hydrophobicity to the peptide, though less than bulkier protecting groups like Trityl (Trt). Therefore, a peptide containing Cys(Et) will typically have a longer retention time on a reversed-phase column (like C18) compared to its unprotected counterpart. The exact shift in retention time will depend on the overall sequence of the peptide.
Q3: Is the S-ethyl group stable under standard reversed-phase HPLC conditions?
The S-ethyl group, being a thioether, is generally stable to the acidic conditions (e.g., 0.1% trifluoroacetic acid - TFA) commonly used in reversed-phase HPLC for peptide purification. Unlike highly acid-labile groups such as Trityl (Trt), the Cys(Et) group is not expected to be cleaved during the purification process.
Q4: Can I remove the S-ethyl group after HPLC purification?
Removal of the S-ethyl group to yield a free cysteine thiol is typically achieved under strong reducing conditions that are harsher than those used for more labile S-protecting groups.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Cys(Et)-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Poor sample solubility in the mobile phase. 2. Secondary interactions with the column stationary phase. 3. Column degradation. | 1. Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF) and then dilute with the initial mobile phase. Ensure the final concentration of the strong solvent is low. 2. Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA). 3. Use a new or thoroughly cleaned column. |
| Multiple Peaks | 1. Presence of deletion or truncated sequences from synthesis. 2. Oxidation of the Cys(Et) thioether to its sulfoxide or sulfone. 3. Racemization of amino acids during synthesis. | 1. Optimize the solid-phase peptide synthesis protocol to improve coupling efficiency. 2. Analyze fractions by mass spectrometry to identify the nature of the additional peaks. A mass increase of +16 Da or +32 Da suggests oxidation. Minimize exposure of the sample to air and use freshly prepared, degassed solvents. 3. Review the coupling conditions and consider using additives to suppress racemization. |
| Unexpected Early Eluting Peaks | 1. Incomplete removal of scavengers used during peptide cleavage (e.g., triisopropylsilane - TIS). 2. Presence of small molecule impurities from synthesis reagents. | 1. Ensure proper precipitation and washing of the crude peptide after cleavage. 2. These small molecules will typically elute in the void volume. |
| Loss of Sample on Column | 1. Irreversible adsorption of the peptide to the column. 2. Precipitation of the peptide on the column. | 1. For very hydrophobic peptides, consider using a column with a different stationary phase (e.g., C8 or C4). 2. Ensure the peptide is fully dissolved before injection and that the initial mobile phase conditions are not too weak (i.e., too low organic content). |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Cys(Et)-Containing Peptide
This protocol outlines a standard manual Fmoc-SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (including Fmoc-Cys(Et)-OH) and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.[1]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[1]
-
Drying: Dry the crude peptide pellet under vacuum.[1]
Protocol 2: Reversed-Phase HPLC Purification of a Cys(Et)-Containing Peptide
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, dissolve in a minimal amount of DMSO and then dilute with the initial mobile phase. Filter the sample through a 0.45 µm filter.
-
HPLC System: Use a standard Reversed-Phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Scouting Run: Perform a fast, steep gradient (e.g., 5% to 95% B over 15 minutes) on an analytical column to determine the approximate elution percentage of acetonitrile for your peptide.
-
Preparative Gradient: Based on the scouting run, design a shallow gradient around the elution point. For example, if the peptide eluted at 40% B, a gradient of 30-50% B over 40 minutes would be a good starting point for preparative separation.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
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Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Data Presentation
Table 1: Comparative Retention of Cys-Protected Peptides
The following table provides an illustrative comparison of the expected retention times for a model peptide with different cysteine protecting groups under identical HPLC conditions. The S-ethyl group is expected to be more hydrophobic than a free thiol but less hydrophobic than the bulky Trityl group.
| Cysteine Modification | Protecting Group | Expected Relative Retention Time | Notes |
| Unprotected Cysteine | None | Shortest | Prone to oxidation and disulfide bond formation. |
| S-ethyl Cysteine | Ethyl (Et) | Intermediate | Good stability under standard HPLC conditions. |
| S-acetamidomethyl Cysteine | Acetamidomethyl (Acm) | Intermediate | Orthogonal protecting group, stable to TFA.[2] |
| S-trityl Cysteine | Trityl (Trt) | Longest | Bulky and very hydrophobic; cleaved by TFA.[2] |
Note: Actual retention times are sequence-dependent.
Visualizations
References
Technical Support Center: TFA Cleavage of Cys(Et)-Containing Peptides
Welcome to the Technical Support Center for Trifluoroacetic Acid (TFA) Cleavage of peptides containing S-ethyl Cysteine (Cys(Et)). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the TFA cleavage of peptides containing Cys(Et).
Question 1: After cleavage, my peptide shows a mass increase of +56 Da. What is the cause and how can I prevent it?
Answer:
An unexpected mass increase of 56 Da is a strong indicator of S-tert-butylation of a cysteine residue.[1] This common side reaction occurs when the thiol group of a deprotected cysteine is alkylated by tert-butyl cations. These cations are generated in high concentrations during the TFA-mediated removal of tert-butyl-based protecting groups (e.g., Boc, tBu) from other amino acids in your peptide sequence.[1] While Cys(Et) itself is stable to TFA, if other cysteine residues with acid-labile protecting groups (like Trityl (Trt)) are present, they can become sites for this modification.
Potential Solutions:
-
Enhanced Scavenging: The standard TFA/Triisopropylsilane (TIS)/Water cocktail is often insufficient to trap all tert-butyl cations. The addition of thioether scavengers such as thioanisole and dimethylsulfide (DMS) is beneficial.[1]
-
Reducing Agents: Including a disulfide-reducing agent like dithiothreitol (DTT) in the cleavage cocktail can help minimize this side reaction.[1]
-
Two-Step Cleavage Protocol: A highly effective method to reduce S-tert-butylation is to use a staged increase in TFA concentration.[1][2]
Question 2: My final product contains significant amounts of dimers or oligomers. What leads to this and how can it be resolved?
Answer:
The formation of dimers or oligomers is typically caused by the oxidation of free sulfhydryl groups on cysteine residues, which leads to the formation of intermolecular disulfide bonds.[1] This can occur during the cleavage process if the environment is not sufficiently reducing, or during the subsequent work-up and purification steps.[3]
Potential Solutions:
-
Use of Thiol Scavengers: The most critical preventative measure is the inclusion of a thiol scavenger in the cleavage cocktail. 1,2-ethanedithiol (EDT) is a commonly used and effective scavenger for this purpose as it helps to maintain a reducing environment.[1][3]
-
Alternative Reducing Scavengers: Dithiothreitol (DTT) or 1,4-benzenedimethanethiol (1,4-BDMT) are also excellent choices for preventing oxidation.[4][5]
-
Inert Atmosphere: Performing the cleavage and initial work-up steps under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric oxygen.
Question 3: Are there less odorous alternatives to thiol-based scavengers like EDT?
Answer:
While highly effective, thiol-based scavengers like EDT and DTT have a strong, unpleasant odor. For researchers looking for alternatives, several options are available, though their suitability may depend on the specific peptide sequence.
-
Triisopropylsilane (TIS): TIS is a good scavenger for trityl cations and can also reduce methionine sulfoxide, but it is not a strong reducing agent for preventing disulfide bond formation.
-
Thioethers: Thioanisole and dimethyl sulfide (DMS) are effective at scavenging carbocations but have limited reducing potential for thiols.[4]
-
"Odorless" Cocktails: Some commercially available or literature-described cocktails are designed to be less odorous. These often rely on a combination of TIS and other non-thiol scavengers. However, for peptides highly prone to oxidation, a thiol scavenger is generally recommended.
Frequently Asked Questions (FAQs)
Q1: Is the S-ethyl protecting group on Cys(Et) stable to standard TFA cleavage conditions?
A1: Yes, the S-ethyl group is a stable alkyl protecting group and is not cleaved under standard TFA cleavage conditions used for the removal of Boc and other acid-labile side-chain protecting groups.
Q2: What is the primary purpose of a scavenger cocktail in TFA cleavage?
A2: During the TFA-mediated cleavage of peptides from the solid support and the removal of acid-labile side-chain protecting groups, highly reactive carbocations are generated.[6][7] If not neutralized, these carbocations can re-attach to or modify nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products and reduced yields.[7] Scavengers are nucleophilic compounds added to the TFA cleavage mixture to trap these reactive carbocations.[6][7]
Q3: How do I choose the right scavenger cocktail for my peptide?
A3: The selection of the appropriate scavenger cocktail is critically dependent on the amino acid composition of your peptide.
-
Peptides without sensitive residues: A simple mixture of TFA/Water/TIS (e.g., 95:2.5:2.5 v/v/v) is often sufficient.
-
Peptides containing Cys, Met, or Trp: These residues are particularly susceptible to alkylation and oxidation. The inclusion of scavengers like 1,2-ethanedithiol (EDT) is recommended to protect the indole side-chain of Trp, the thioether of Met, and to keep the sulfhydryl group of Cys in a reduced state.[1][3]
-
Peptides with multiple Arg(Pbf) residues: The protecting groups on arginine can be slow to cleave and generate reactive species. More potent scavenger mixtures, such as Reagent K, may be necessary.
Data Presentation
Table 1: Common Scavenger Cocktails for TFA Cleavage
| Reagent Name | Composition (v/v/v/v/v) | Primary Application |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without highly sensitive residues. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Cys-containing peptides; less odorous alternative to thiol-containing cocktails. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Robust cocktail for peptides with a variety of sensitive residues (Cys, Met, Trp).[1] |
| Two-Step Cocktail | Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) Step 2: Add TFA to 80-90% | Optimized for minimizing S-tert-butylation of Cysteine.[1][2] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(Et)-Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis on a peptide-resin.
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare 10 mL of the cleavage cocktail (e.g., Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL EDT).
-
Cool the cocktail on an ice bath for 10 minutes.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.
-
Allow the vessel to warm to room temperature and stir or agitate gently for 2-3 hours.[1]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.[1]
-
-
Precipitation:
-
Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.[1]
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.[1]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted from the literature to reduce alkylation side products.[1][2]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation:
-
Initial Cleavage:
-
Add the cocktail to the resin and agitate at room temperature for 30 minutes.[1]
-
-
Step 2 - TFA Addition:
-
Add 1.25 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
-
Final Cleavage:
-
Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[1]
-
-
Peptide Isolation, Precipitation, and Washing: Follow Steps 4, 5, and 6 from the standard protocol.
Visualizations
Caption: Standard workflow for TFA cleavage and peptide isolation.
Caption: Troubleshooting logic for common Cys-peptide cleavage issues.
References
Technical Support Center: Aggregation of Peptides Containing Boc-Cys(Et)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing N-α-Boc-S-ethyl-L-cysteine (Boc-Cys(Et)-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it contribute to peptide aggregation?
A1: this compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the N-terminus, while the S-ethyl group protects the thiol side chain of cysteine. The S-ethyl group, being a small alkyl group, increases the hydrophobicity of the cysteine residue. In sequences containing multiple hydrophobic residues, the presence of Cys(Et) can enhance intermolecular hydrophobic interactions, leading to peptide chain aggregation on the resin or in solution.
Q2: How can I identify if my peptide containing this compound is aggregating during synthesis?
A2: On-resin aggregation can be identified by several indicators:
-
Poor Resin Swelling: The peptide-resin may not swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: A persistent positive Kaiser test after a coupling step indicates incomplete reaction. Similarly, Boc deprotection might be sluggish.
-
Physical Clumping: The resin beads may become sticky and form visible clumps.
-
Low Yield: A significant reduction in the final peptide yield after cleavage can be a sign of aggregation issues during synthesis.
Q3: Can aggregation of peptides with Cys(Et) occur after cleavage from the resin?
A3: Yes, aggregation is a common post-cleavage issue, particularly for hydrophobic peptides. The S-ethyl group contributes to the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions and the formation of aggregates.
Q4: Is the S-ethyl protecting group on cysteine considered acid-labile?
A4: The S-ethyl group is generally stable to the repetitive mild acid treatments used for Boc deprotection (e.g., with trifluoroacetic acid - TFA). However, it can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), which is often used in the final cleavage step of Boc-SPPS.
Q5: Are there specific side reactions associated with this compound during cleavage?
A5: During strong acid cleavage (e.g., HF), the ethyl cation released from the S-ethyl group can potentially alkylate sensitive residues like tryptophan and methionine. Therefore, the use of appropriate scavengers in the cleavage cocktail is crucial.
Troubleshooting Guide
Issue 1: Poor Resin Swelling and Incomplete Coupling Reactions
Possible Cause: On-resin aggregation of the peptide chain is hindering solvent access and reagent diffusion.
Solutions:
| Mitigation Strategy | Description |
| Solvent Modification | Switch to a more polar solvent system to disrupt hydrogen bonding. N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF can be effective.[1] |
| Chaotropic Agents | Introduce chaotropic salts like LiCl or NaClO4 to the coupling reaction to disrupt secondary structures.[1] |
| Elevated Temperature | Increasing the coupling temperature can help to break up aggregates and improve reaction kinetics.[1] |
| Sonication | Applying sonication during the coupling step can physically disrupt resin clumping and improve reagent access.[1] |
| Microwave Synthesis | Microwave-assisted peptide synthesis can significantly enhance coupling efficiency for difficult sequences by disrupting aggregation.[1] |
Issue 2: Peptide is Insoluble or Precipitates After Cleavage and Purification
Possible Cause: The overall hydrophobicity of the peptide, exacerbated by the S-ethyl group on cysteine, is leading to poor solubility in aqueous buffers.
Solutions:
| Mitigation Strategy | Description |
| Solvent Screening | Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding it to the aqueous buffer. |
| pH Adjustment | Adjust the pH of the aqueous solution away from the peptide's isoelectric point (pI) to increase its net charge and improve solubility. |
| Denaturing Agents | For peptides that form strong aggregates, solubilization in denaturing agents like 6 M guanidinium hydrochloride or 8 M urea may be necessary. |
| Addition of Organic Acids | Incorporating a small percentage of acetic acid or formic acid in the aqueous solution can sometimes aid in dissolving the peptide. |
Experimental Protocols
Protocol 1: Difficult Coupling Protocol for Aggregating Sequences
This protocol is designed for situations where a standard coupling protocol fails, as indicated by a positive Kaiser test.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Perform standard Boc deprotection using TFA in DCM.
-
Wash: Wash the resin thoroughly with DCM followed by DMF.
-
Activation: In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIEA (6 eq.).
-
Microwave Irradiation (Optional): If aggregation is severe, perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.
-
Monitoring: After the coupling, wash the resin and perform a Kaiser test to check for completion. If the test is still positive, a second coupling may be necessary.
Protocol 2: Cleavage of Peptides Containing Cys(Et)
This protocol is designed to minimize side reactions during the final cleavage step.
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.
-
Scavenger Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Cys(Et) and other sensitive residues is Reagent K :
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (10 mL per gram of resin) and stir at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify using standard HPLC methods.
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting aggregation issues during the synthesis of peptides containing this compound.
Caption: Troubleshooting workflow for peptide aggregation.
This guide provides a starting point for addressing aggregation issues with peptides containing this compound. The optimal solution will often be sequence-dependent, and a systematic approach to troubleshooting is recommended.
References
Technical Support Center: Analysis of Cys(Et) Peptides in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-ethylcysteine (Cys(Et)) containing peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions to help you address common artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed for Cys(Et) peptides in mass spectrometry?
When analyzing S-ethylcysteine (Cys(Et)) containing peptides, you may encounter several artifacts that can complicate data interpretation. These include:
-
Neutral Loss of the Ethyl Group: A common fragmentation-induced artifact where the S-ethyl group is lost from the cysteine residue.
-
Beta-elimination: A chemical modification that occurs during sample preparation, particularly under alkaline conditions, leading to the formation of dehydroalanine (DHA) from the Cys(Et) residue.
-
Disulfide Bond Scrambling: If other free cysteine residues are present in your sample, they can form incorrect disulfide bonds, especially under neutral to alkaline pH.[1]
-
Incomplete Alkylation: If you are using ethylating agents to modify native cysteine residues, incomplete reactions can lead to a heterogeneous sample mixture.
-
Off-Target Alkylation: The reagents used for ethylation can sometimes react with other amino acid residues, such as lysine or the N-terminus, leading to unexpected mass shifts.
Q2: I am observing a neutral loss in my MS/MS spectrum. How can I confirm it's from the Cys(Et) residue?
A neutral loss of the S-ethyl group is a characteristic artifact for Cys(Et) peptides. This is often observed as a loss of 60 Da (the mass of ethanethiol) from the precursor ion or fragment ions. A similar phenomenon has been reported for other S-alkylated cysteines, such as a neutral loss of 118 Da from amidinated aminoethylated cysteine residues.[2][3] To investigate this:
-
Examine MS/MS Spectra: Look for a prominent neutral loss from the precursor ion and major fragment ions (b- and y-ions).
-
High-Resolution Mass Spectrometry: Use a high-resolution instrument to accurately determine the mass of the neutral loss and confirm it corresponds to the mass of the S-ethyl group.
-
Collision Energy: Varying the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy can provide more information. The neutral loss may be more prominent at higher energies.
Q3: My peptide has a mass shift of -34 Da. What is the likely cause?
A mass shift of -34 Da is often indicative of beta-elimination, which results in the loss of ethanethiol (mass ≈ 60 Da) followed by the addition of a proton, effectively converting the S-ethylcysteine residue to dehydroalanine (DHA). This is a common artifact during sample preparation, especially under alkaline conditions and at elevated temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of Cys(Et) peptides.
Problem 1: Observing unexpected peaks corresponding to the neutral loss of the S-ethyl group.
-
Cause: This is a fragmentation-induced artifact that is inherent to the structure of S-ethylcysteine. It occurs in the mass spectrometer during MS/MS analysis.
-
Solution:
-
Fragmentation Method: If possible, experiment with different fragmentation techniques. Electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) can sometimes preserve labile modifications better than CID or HCD.
-
Lower Collision Energy: Use the lowest collision energy that still provides sufficient fragmentation for peptide identification. This can help to reduce the extent of the neutral loss.
-
Data Analysis: Account for the neutral loss during your database search. Most modern proteomics software allows for the inclusion of variable modifications and neutral losses.
-
Problem 2: Significant beta-elimination is observed, leading to dehydroalanine formation.
-
Cause: Beta-elimination is a chemical reaction that is promoted by alkaline pH and high temperatures during sample preparation.[1]
-
Solution:
-
Control pH: Perform sample preparation steps, especially enzymatic digestion, at a neutral or slightly acidic pH if your protease allows.
-
Lower Temperature: Avoid excessive heating of your samples. If a heating step is necessary, use the lowest effective temperature and shortest possible time.
-
Optimize Digestion: Reduce digestion times where possible, as prolonged incubation can increase the likelihood of beta-elimination.
-
Problem 3: Peptide mapping results show disulfide bond scrambling.
-
Cause: Free thiol groups from un-ethylated cysteine residues can react with each other to form non-native disulfide bonds, particularly at neutral or alkaline pH.[1]
-
Solution:
-
Complete Alkylation: If you are intentionally creating Cys(Et) peptides, ensure the alkylation reaction goes to completion to block all free thiols.
-
Control pH: Handle samples at an acidic pH whenever feasible to minimize thiol-disulfide exchange.[1]
-
Immediate Alkylation: If reducing disulfide bonds, alkylate the resulting free thiols immediately to prevent their re-oxidation and scrambling.[1]
-
Quantitative Data Summary
The following table summarizes common mass shifts associated with Cys(Et) peptide artifacts.
| Artifact | Mass Shift (Da) | Description |
| Neutral Loss of S-ethyl group | -60.02 | Loss of ethanethiol from the peptide during fragmentation. |
| Beta-elimination | -60.02 | Conversion of S-ethylcysteine to dehydroalanine during sample preparation. |
| Oxidation | +16, +32, +48 | Addition of one, two, or three oxygen atoms to the sulfur of Cys(Et).[4][5] |
| Off-target Ethylation (e.g., Lysine) | +28.03 | Addition of an ethyl group to the epsilon-amino group of lysine. |
Experimental Protocols
Protocol 1: Standard Reduction and Alkylation for Cys(Et) Peptide Preparation
This protocol describes the steps to reduce existing disulfide bonds and alkylate the resulting free cysteines with an ethylating agent.
-
Protein Solubilization: Dissolve your protein sample in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide or another suitable ethylating agent to a final concentration of 50 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Buffer Exchange/Desalting: Proceed with buffer exchange or desalting to remove urea and excess reagents prior to enzymatic digestion.
Protocol 2: Sample Preparation to Minimize Beta-Elimination
This protocol is designed for handling Cys(Et) peptides to minimize the risk of beta-elimination.
-
Buffer Selection: Use a buffer with a pH at or below 7.5 for all sample handling and digestion steps. For example, 50 mM HEPES, pH 7.5.[2]
-
Enzymatic Digestion:
-
If using trypsin, consider a shorter digestion time (e.g., 8 hours instead of overnight) to reduce exposure to potentially basic conditions.[2]
-
Alternatively, use a protease that is active at a lower pH.
-
-
Temperature Control: Maintain samples at a low temperature (e.g., on ice) when not actively being processed. Avoid any unnecessary heating steps.
-
Acidification: After digestion, immediately acidify the sample with formic acid or trifluoroacetic acid to a pH below 3 to halt enzymatic activity and minimize further chemical modifications.[2]
Visualizations
Figure 1. A general experimental workflow for the preparation and analysis of Cys(Et) peptides.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of cysteine oxidation in human estrogen receptor by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Cys(Et)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and utilization of Boc-Cys(Et)-OH in experimental settings.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place. Long-term storage at -20°C is recommended to ensure its integrity for at least two years. For short-term use, storage at +4°C is acceptable. It is crucial to protect the compound from light and moisture.
2. What are the primary safety precautions when handling this compound?
Users should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
3. In which solvents is this compound soluble?
This compound, like most Boc-protected amino acids, is readily soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1]
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in peptide synthesis.
Issue 1: Incomplete Coupling of this compound
Possible Causes:
-
Poor Solvation: The reagent may not have been fully dissolved before addition to the reaction vessel.
-
Steric Hindrance: The growing peptide chain on the resin may be sterically hindered, impeding the approach of the activated amino acid.
-
Inefficient Activation: The coupling reagents may not be efficiently activating the carboxyl group of this compound.
Solutions:
-
Ensure Complete Dissolution: Visually confirm that this compound is fully dissolved in the solvent before initiating the coupling reaction.
-
Use a More Polar Solvent: If solubility issues are suspected, switch to a more polar solvent like NMP to improve solvation of both the amino acid and the peptide-resin.[1]
-
Optimize Coupling Reagents: For difficult couplings, consider using more potent activating agents such as HATU or HBTU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Double Coupling: If the coupling efficiency is low, performing a second coupling step with fresh reagents can help drive the reaction to completion.
Issue 2: Unwanted Side Reactions Involving the S-ethyl Group
Possible Cause:
-
Alkylation of Cysteine: During the final trifluoroacetic acid (TFA) cleavage step, carbocations generated from the cleavage of other protecting groups can potentially alkylate the sulfur atom of the deprotected cysteine.[2]
Solution:
-
Use of Scavengers: To prevent S-alkylation, it is crucial to include scavengers in the TFA cleavage cocktail. A common and effective scavenger for protecting cysteine is 1,2-ethanedithiol (EDT). Adding approximately 2.5% EDT to the cleavage mixture helps to quench reactive carbocations.[3]
Issue 3: Incomplete Cleavage of the S-ethyl Protecting Group
Possible Cause:
-
The S-ethyl group is generally stable to the standard TFA cleavage conditions used for removing the Boc group and other acid-labile side-chain protecting groups. A specific deprotection step is required for its removal.
Solution:
-
Thiophenol Cleavage: The S-ethylmercapto group can be effectively cleaved by treatment with thiophenol. This step is typically performed after the peptide has been cleaved from the resin and other protecting groups have been removed.
Experimental Protocols
Standard Coupling Protocol for this compound in Boc-SPPS
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 20-25 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (2x) and isopropanol (2x).[2]
-
-
Neutralization: Neutralize the resin with a 5% solution of DIEA in DCM (2x for 2 minutes each). Wash the resin with DCM.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Cleavage of the S-ethyl Protecting Group
-
Peptide Cleavage from Resin: After completion of the peptide synthesis, cleave the peptide from the resin and remove other acid-labile protecting groups using a standard TFA cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry. Purify the crude peptide by HPLC if necessary.
-
S-ethyl Group Cleavage:
-
Dissolve the purified, S-ethyl protected peptide in a suitable solvent (e.g., DMF).
-
Add an excess of thiophenol (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC.
-
Once the reaction is complete, precipitate the deprotected peptide in cold diethyl ether and purify by HPLC.
-
Data Presentation
| Property | Value |
| Chemical Formula | C10H19NO4S |
| Molecular Weight | 249.33 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Long-term: -20°C; Short-term: +4°C |
| Solubility | Soluble in DCM, DMF, NMP |
| Primary Hazard | Irritant |
Visualizations
Caption: General workflow for peptide synthesis using this compound.
Caption: Troubleshooting flowchart for incomplete coupling issues.
References
Minimizing oxidation of Cys(Et) during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidation of S-ethyl cysteine (Cys(Et)) during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of S-ethyl cysteine (Cys(Et)) during workup?
A1: The primary oxidation product of the thioether in S-ethyl cysteine is the corresponding sulfoxide, S-ethyl cysteine sulfoxide (Cys(Et)O). Further oxidation to the sulfone is possible but generally requires more aggressive oxidizing conditions.
Q2: What are the main factors that promote the oxidation of Cys(Et)?
A2: Several factors can accelerate the oxidation of Cys(Et) during workup procedures:
-
Presence of Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.
-
Elevated pH: Basic or even neutral conditions can increase the rate of thioether oxidation.
-
Presence of Metal Ions: Trace metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of sulfur-containing compounds.
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
-
Presence of Oxidizing Agents: Reagents used in the reaction or formed as byproducts can directly oxidize the thioether.
Q3: How can I detect and quantify the oxidation of Cys(Et) to its sulfoxide?
A3: The most common and reliable method for detecting and quantifying Cys(Et) and its sulfoxide is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS). A specific HPLC method is detailed in the "Experimental Protocols" section below.
Q4: Can I reverse the oxidation of Cys(Et) sulfoxide back to Cys(Et)?
A4: While reduction of sulfoxides back to thioethers is possible, it typically requires specific reducing agents and reaction conditions that may not be compatible with the overall stability of your molecule of interest. It is generally preferable to prevent the oxidation from occurring in the first place.
Troubleshooting Guide: Minimizing Cys(Et) Oxidation During Workup
This guide addresses common issues encountered during the workup of reactions containing Cys(Et) and provides strategies to minimize its oxidation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of Cys(Et) sulfoxide observed by LC-MS after workup. | 1. Prolonged exposure to atmospheric oxygen during workup steps (e.g., extraction, evaporation). 2. Use of basic aqueous solutions (e.g., NaHCO₃, Na₂CO₃ wash). 3. Contamination with trace metal ions. 4. Elevated temperatures during solvent evaporation. | 1. Perform all workup steps under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. 2. If a basic wash is necessary, perform it quickly at low temperature (0-5 °C) and immediately proceed to the next step. Consider using a milder base or avoiding it if possible. Acidic conditions are generally preferred for stability. 3. Add a chelating agent such as EDTA (1 mM) to the aqueous phases during extraction to sequester metal ions. 4. Use a rotary evaporator at reduced pressure and moderate temperature (e.g., ≤ 30°C). |
| Inconsistent levels of oxidation between batches. | 1. Variability in workup time. 2. Inconsistent quality of solvents or reagents (e.g., peroxide contamination in ethers). 3. Different levels of exposure to light. | 1. Standardize the workup protocol to ensure consistent timing for each step. 2. Use high-purity, freshly opened solvents. Test for peroxides in solvents like THF and diethyl ether before use. 3. Protect the reaction and workup from light, especially if photosensitive compounds are present. |
| Difficulty in separating Cys(Et) from its sulfoxide by chromatography. | 1. Suboptimal chromatography conditions. | 1. Develop a dedicated HPLC or UPLC method for baseline separation. A gradient elution with a C18 column is often effective. Refer to the analytical protocol below for a starting point. |
Experimental Protocols
Protocol 1: Synthesis of S-Ethyl Cysteine Sulfoxide (Cys(Et)O) Standard
This protocol describes the synthesis of S-ethyl cysteine sulfoxide, which can be used as a reference standard for analytical method development.
Materials:
-
S-ethyl-L-cysteine (Cys(Et))
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (5 N)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve S-ethyl-L-cysteine (0.1 mol) in deionized water containing sodium bicarbonate (0.1 mol).
-
Chill the solution to 4°C in an ice bath.
-
Slowly add cold hydrogen peroxide (30%, 20 mL).
-
Stir the reaction mixture at 4°C for 3 days. Monitor the reaction progress by HPLC or TLC.
-
After completion, carefully acidify the reaction mixture by adding cold 5 N HCl to precipitate the sulfoxides.
-
The resulting diastereomers can be separated by fractional crystallization from water.
Protocol 2: General Workup Procedure to Minimize Cys(Et) Oxidation
This protocol outlines a general workup procedure for a reaction mixture containing a Cys(Et)-modified compound.
Materials:
-
Degassed organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Degassed deionized water
-
Brine (saturated NaCl solution), degassed
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
EDTA (optional)
-
Ascorbic acid or sodium ascorbate (optional, as an antioxidant)
Procedure:
-
Quenching: Cool the reaction mixture to 0-5°C. If the reaction is performed under an inert atmosphere, maintain it during the initial quenching step. Quench the reaction with a pre-cooled, degassed aqueous solution. If permissible, an acidic quench (e.g., dilute HCl or NH₄Cl) is preferred over a basic one.
-
Liquid-Liquid Extraction:
-
Perform extractions in a separatory funnel that has been purged with nitrogen or argon.
-
Use degassed solvents for both the aqueous and organic phases.
-
To the aqueous phase, consider adding a small amount of a chelating agent like EDTA (to a final concentration of ~1 mM) and/or an antioxidant like ascorbic acid (to a final concentration of ~0.1% w/v).
-
Shake the separatory funnel gently to minimize the formation of emulsions and reduce excessive air exposure.
-
Work quickly and efficiently to minimize the time the Cys(Et) compound is in a biphasic system.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Concentrate the dried organic solution using a rotary evaporator under reduced pressure. Ensure the water bath temperature is kept low (e.g., ≤ 30°C). For very sensitive compounds, a final stream of nitrogen can be used to remove the last traces of solvent.
-
Storage: Store the final product under an inert atmosphere at low temperature.
Protocol 3: Analytical HPLC Method for Cys(Et) and Cys(Et)O
This protocol provides a starting point for developing an HPLC method to separate and quantify Cys(Et) and its sulfoxide.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV or MS detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98 | 2 |
| 20.0 | 70 | 30 |
| 22.0 | 2 | 98 |
| 25.0 | 2 | 98 |
| 25.1 | 98 | 2 |
| 30.0 | 98 | 2 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm (or MS detection) Injection Volume: 10 µL
Note: This is a generic gradient and may require optimization for your specific Cys(Et)-containing molecule. The sulfoxide is expected to be more polar and thus elute earlier than the parent thioether.
Visualizations
Caption: Workflow for minimizing Cys(Et) oxidation during workup.
Caption: Troubleshooting decision tree for Cys(Et) oxidation.
Validation & Comparative
A Comparative Guide to Boc-Cys(Et)-OH and Boc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl strategy, the selection of an appropriate protecting group for the thiol side chain of cysteine is a critical decision that dictates the overall synthetic strategy, especially the final cleavage and deprotection conditions. This guide provides an objective comparison between two such protected derivatives: the commonly utilized Boc-Cys(Trt)-OH and the less frequently employed Boc-Cys(Et)-OH. The choice between the acid-labile trityl (Trt) group and the acid-stable ethyl (Et) group fundamentally alters the approach to peptide cleavage and the orthogonality of the synthesis.
Chemical Properties and Strategic Overview
Boc-Cys(Trt)-OH incorporates the triphenylmethyl (Trt) group, a bulky aromatic moiety that offers substantial steric protection to the cysteine thiol. A key feature of the Trt group is its lability to moderately strong acids, such as trifluoroacetic acid (TFA).[1][2] This property allows for the simultaneous removal of the S-Trt group, other acid-labile side-chain protecting groups (e.g., Boc, tBu), and cleavage of the peptide from most standard resins (like Merrifield or PAM) in a single step using a TFA-based cocktail.[3][4]
This compound , on the other hand, utilizes a simple S-ethyl (Et) protecting group. Unlike the Trt group, the S-ethyl group is a small alkyl group that is stable to the repetitive TFA treatments used for Nα-Boc group removal during SPPS.[3] Its cleavage requires much harsher acidic conditions, typically anhydrous hydrogen fluoride (HF).[5] This stability to TFA renders the S-ethyl group non-orthogonal to the standard Boc-SPPS cleavage conditions, necessitating a dedicated, more rigorous final deprotection step.
Performance Comparison in Boc-SPPS
The performance of these two cysteine derivatives is best understood by comparing their behavior under the distinct conditions of Boc-SPPS, from coupling through to final cleavage.
| Parameter | Boc-Cys(Trt)-OH | This compound |
| Nα-Boc Deprotection Stability | Stable to 50% TFA in DCM | Stable to 50% TFA in DCM |
| Side-Chain Deprotection | Cleaved by TFA (typically 90-95%) | Stable to TFA; requires anhydrous HF |
| Cleavage Cocktail | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Anhydrous HF with scavengers (e.g., anisole) |
| Orthogonality | Not orthogonal to final TFA cleavage | Orthogonal to TFA cleavage |
| Common Side Reactions | Racemization, incomplete deprotection, S-alkylation by trityl cations | Potential for side reactions associated with HF cleavage (e.g., alkylation of sensitive residues if scavengers are inadequate) |
| Synthetic Strategy | Suitable for peptides where a final, global deprotection is desired. | Useful for strategies requiring a protected cysteine-containing peptide to be cleaved from the resin for subsequent solution-phase manipulations. |
Experimental Protocols
Standard Boc-SPPS Elongation Cycle
The following protocol is a generalized representation of a single coupling cycle in manual Boc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM again to remove residual TFA and salts.
3. Neutralization:
-
Neutralize the resin-bound peptide's N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test like the chloranil test).
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate 2-4 equivalents of the desired Nα-Boc protected amino acid (Boc-Cys(Trt)-OH or this compound) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF or a DCM/DMF mixture in the presence of DIEA.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method such as the Kaiser (ninhydrin) test.
5. Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection
Protocol for Boc-Cys(Trt)-OH (TFA Cleavage):
-
Resin Preparation: After the final Nα-Boc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v). For peptides without highly sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used. The scavengers (phenol, thioanisole, EDT, TIS) are crucial for quenching the reactive trityl and t-butyl cations generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for this compound (HF Cleavage):
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a properly functioning fume hood by trained personnel.
-
Resin Preparation: After the final Nα-Boc deprotection and washing, dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: Place the dried peptide-resin in a specialized HF-resistant reaction vessel. Add appropriate scavengers. A common scavenger for HF cleavage is anisole, which helps to trap carbocations.[6][7] For peptides containing Cys, a thiol scavenger like p-cresol or p-thiocresol is often included.
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill a calculated amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation and Isolation:
-
Wash the remaining residue with cold diethyl ether to remove the scavengers.
-
Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Logical Workflow and Decision Making
The choice between this compound and Boc-Cys(Trt)-OH is primarily dictated by the desired final product and the overall synthetic strategy.
Conclusion
Boc-Cys(Trt)-OH is the pragmatic choice for the routine synthesis of peptides where the final product is intended to have a free cysteine thiol. Its primary advantage is the convenience of a single-step TFA-mediated cleavage and deprotection. However, researchers must be mindful of potential side reactions, particularly racemization and incomplete deprotection, and optimize cleavage cocktails with appropriate scavengers to ensure high purity of the final peptide.
This compound represents a more specialized reagent. Its S-ethyl group's stability to TFA makes it an orthogonal protecting group within the context of standard Boc-SPPS cleavage protocols. This allows for the isolation of a fully side-chain protected (except for the Cys(Et) group) peptide from the resin. This strategy is advantageous when the peptide fragment is destined for further chemical modifications in solution, such as fragment condensation, where a protected cysteine is required. The major drawback is the necessity of using the hazardous and technically demanding anhydrous HF cleavage for the final deprotection of the S-ethyl group.
Ultimately, the selection between these two cysteine derivatives hinges on a strategic assessment of the synthetic endpoint, the complexity of the peptide, and the laboratory's capabilities for handling highly corrosive reagents like anhydrous HF.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
A Comparative Guide to S-ethyl and S-tert-butyl Cysteine Protection Strategies
In the realm of peptide synthesis and drug development, the strategic protection of cysteine's reactive thiol side chain is of paramount importance. The choice of an appropriate S-protecting group is critical to prevent undesired side reactions, such as oxidation to disulfides and alkylation, and to enable the regioselective formation of disulfide bonds, which are often crucial for the structure and function of peptides and proteins. This guide provides an objective comparison of two alkyl-based cysteine protecting groups: the commonly employed S-tert-butyl (tBu) group and the less conventional S-ethyl (Et) group.
The S-tert-butyl group is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). In contrast, the S-ethyl group is not frequently utilized in modern peptide synthesis, and as such, extensive experimental data on its performance is limited. This comparison is therefore based on the wealth of available data for the S-tBu group and the inferred chemical properties of the S-Et group based on general principles of organic chemistry and the sparse available literature.
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics and stability of the S-ethyl and S-tert-butyl cysteine protecting groups under various conditions encountered during peptide synthesis.
Table 1: General Properties and Application
| Feature | S-ethyl (Et) | S-tert-butyl (tBu) |
| Chemical Structure | -S-CH₂CH₃ | -S-C(CH₃)₃ |
| Primary Application | Not commonly used in modern peptide synthesis. | Widely used in Fmoc/tBu solid-phase peptide synthesis for side-chain protection of Cys, Ser, Thr, Tyr, Asp, and Glu.[1] |
| Key Advantage | Simple alkyl thioether. | High stability under basic conditions used for Fmoc deprotection, allowing for orthogonal protection schemes.[1] |
| Key Disadvantage | Lack of extensive documentation and established protocols for use in SPPS. Deprotection likely requires harsh conditions or toxic heavy metal reagents. | Requires strong acidic conditions for cleavage, which can sometimes lead to side reactions.[2] |
Table 2: Stability Under Common Peptide Synthesis Conditions
| Condition | S-ethyl (Et) Stability | S-tert-butyl (tBu) Stability |
| Fmoc Deprotection (e.g., 20% Piperidine in DMF) | Expected to be stable. | Highly stable.[1] |
| Standard TFA Cleavage (e.g., 95% TFA) | Expected to be largely stable, though some cleavage may occur with prolonged exposure. | Readily cleaved.[1] |
| Strong Acid (e.g., HF) | Cleaved. | Cleaved. |
| Reducing Agents (e.g., DTT, TCEP) | Stable. | Stable. |
| Heavy Metal Salts (e.g., Hg(OAc)₂, AgOTf) | Expected to be cleaved. | Can be cleaved, though this method is less common due to toxicity.[3] |
Experimental Protocols
Protocol 1: Deprotection of S-tert-butyl Cysteine via Acidolysis
This protocol is a standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the S-tert-butyl protecting group in Fmoc-based SPPS.
Materials:
-
Peptidyl-resin containing Cys(tBu)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: General Deprotection of S-ethyl Cysteine using Mercury(II) Acetate (Illustrative)
Caution: Mercury compounds are highly toxic. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
S-ethyl protected cysteine-containing peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
Aqueous acetic acid (e.g., 80%)
-
Hydrogen sulfide (H₂S) gas or a suitable scavenger for mercury ions
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Dissolve the S-ethyl protected peptide in aqueous acetic acid under an inert atmosphere.
-
Add a solution of mercury(II) acetate (typically 1.1 equivalents per S-ethyl group) in water to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by a suitable analytical method (e.g., HPLC).
-
Once the deprotection is complete, remove the resulting mercury-thiolate complex by bubbling hydrogen sulfide gas through the solution to precipitate mercury(II) sulfide (HgS).
-
Filter the reaction mixture to remove the HgS precipitate.
-
The resulting solution containing the deprotected peptide can then be purified by standard methods such as HPLC.
Mandatory Visualization
Diagram 1: S-ethyl Cysteine Protection and Deprotection Workflow
S-ethyl cysteine protection and deprotection.
Diagram 2: S-tert-butyl Cysteine Protection and Deprotection Workflow in Fmoc-SPPS
S-tert-butyl cysteine workflow in Fmoc-SPPS.
References
A Comparative Guide to the Analytical Characterization of S-Ethylcysteine (Cys(Et))-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of S-ethylcysteine (Cys(Et)) into peptides is a critical modification in biopharmaceutical development and proteomics research. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and structural integrity of these molecules. This guide provides an objective comparison of key analytical techniques for characterizing Cys(Et)-containing peptides, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for Cys(Et)-containing peptides depends on the specific information required, the sample complexity, and the desired sensitivity. The following tables provide a comparative overview of the most common techniques.
Table 1: Performance Comparison of Primary Analytical Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Amino Acid Analysis (AAA) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Peptide sequence, molecular weight, post-translational modifications | N-terminal amino acid sequence | Amino acid composition and quantity | 3D structure, conformation, dynamics, residue-specific environment |
| Sensitivity | High (low femtomole to attomole)[1][2] | Moderate (low picomole)[3][4][5] | Low (picomole to nanomole) | Low (millimolar concentration typically required) |
| Sequence Coverage | High (can achieve full sequence coverage)[6] | Limited to N-terminus (typically up to 30-50 residues)[3][7] | None (provides composition only) | Indirectly aids sequence confirmation through structural constraints |
| Accuracy | High mass accuracy for molecular weight; sequence accuracy depends on fragmentation quality | High for N-terminal sequencing (>99% efficiency per cycle)[3] | High for amino acid quantification | High for structural and dynamic information |
| Throughput | High; compatible with automation and complex mixtures | Low; sequential, one sample at a time | Moderate; can be automated | Low; requires longer acquisition times |
| Sample Requirement | Low (nanogram to microgram range) | Low to moderate (microgram range) | Moderate (microgram to milligram range) | High (milligram range) |
| Key Advantage | Versatility for sequencing, PTM analysis, and quantification | Unambiguous N-terminal sequencing | Accurate quantification of amino acid composition | Detailed structural and dynamic information in solution |
| Key Limitation | Sequence gaps can occur; interpretation can be complex | Ineffective for N-terminally blocked peptides; limited sequence length | Destructive to the peptide; no sequence information | Low sensitivity; complex data analysis |
Table 2: Comparison of Cysteine Alkylation Reagents
Prior to many analytical techniques, the free thiol group of cysteine is alkylated to prevent disulfide bond formation and to introduce a stable modification for detection. S-ethylation is one such method, and this table compares it with other common alkylating agents.
| Alkylating Reagent | Modification | Mass Shift (Da) | Key Features & Considerations |
| Bromoethylamine / Ethyl iodide (for S-ethylation) | S-ethylcysteine (Cys(Et)) | +28.03 | Introduces an ethyl group. The resulting S-ethylcysteine can be analyzed by various methods. |
| Iodoacetamide (IAM) | S-carboxamidomethylcysteine | +57.02 | Widely used, provides a stable modification. Can cause side reactions with other residues at high pH or temperature.[8][9] |
| N-ethylmaleimide (NEM) | S-succinimidylcysteine | +125.05 | Highly specific for thiols at pH 6.5-7.5.[10] The resulting modification is stable. |
| 4-vinylpyridine (4-VP) | S-pyridylethylcysteine | +105.06 | Introduces a UV-active tag, aiding in chromatographic detection.[11] |
Experimental Workflows and Logical Relationships
Visualizing the workflow of each analytical technique is crucial for understanding the experimental process and the relationship between different steps.
References
- 1. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 6. mdpi.com [mdpi.com]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
Navigating Thiol Protection: A Comparative Guide to the Stability of the S-Ethyl Group
For researchers, scientists, and drug development professionals, the strategic protection of thiol groups is a critical consideration in the synthesis of complex molecules. The ideal protecting group offers robust stability throughout various reaction conditions and can be selectively removed when desired. This guide provides an objective comparison of the S-ethyl group with other commonly employed thiol protecting groups, supported by available experimental data and detailed methodologies, to aid in the rational selection of a suitable protecting strategy.
The thiol functional group, with its high nucleophilicity and susceptibility to oxidation, often requires protection during multi-step syntheses. While a variety of thiol protecting groups have been developed, each possesses a unique stability profile. The S-ethyl group, a simple thioether, offers a straightforward approach to thiol protection. However, its stability and orthogonality relative to other widely used groups warrant a detailed examination.
Comparative Stability of Thiol Protecting Groups
The choice of a protecting group is fundamentally dictated by its stability under the diverse reaction conditions encountered during a synthetic route. The following tables summarize the stability of the S-ethyl group in comparison to other prevalent thiol protecting groups under acidic, basic, oxidative, and reductive conditions.
Table 1: Stability in Acidic Conditions
| Protecting Group | Reagent | Conditions | Stability of S-ethyl Group | Comparative Stability & Remarks |
| Ethyl (Et) | Strong Acids (e.g., HBr, HI) | Elevated temperatures | Labile | Generally more stable than highly acid-labile groups like Trityl (Trt) and Methoxytrityl (Mmt). Cleavage requires forcing conditions. |
| Trityl (Trt) | Trifluoroacetic acid (TFA) (1-5% in DCM) | Room Temperature | More Stable | Trt is exceptionally labile to mild acidic conditions.[1] |
| Acetamidomethyl (Acm) | TFA | Room Temperature | Comparable | Acm is generally stable to the acidic conditions used for Boc deprotection.[2] |
| tert-Butyl (tBu) | TFA | Room Temperature | More Stable | The S-tert-butyl group is known to be less susceptible to acidolysis with TFA compared to its oxygen counterpart.[3] |
| S-tert-butylthio (StBu) | TFA | Room Temperature | More Stable | StBu is stable to acidic conditions, provided no thiol scavenger is added.[4] |
Table 2: Stability in Basic Conditions
| Protecting Group | Reagent | Conditions | Stability of S-ethyl Group | Comparative Stability & Remarks |
| Ethyl (Et) | Strong Bases (e.g., NaNH2) | Liquid NH3 | Labile | Cleavage requires strong basic conditions. Generally stable to milder bases like piperidine used in Fmoc-SPPS. |
| Trityl (Trt) | Piperidine (20% in DMF) | Room Temperature | Comparable | Trt is stable to the basic conditions of Fmoc deprotection. |
| Acetamidomethyl (Acm) | Piperidine (20% in DMF) | Room Temperature | Comparable | Acm is stable to the basic conditions of Fmoc deprotection.[2] |
| tert-Butyl (tBu) | Piperidine (20% in DMF) | Room Temperature | Comparable | tBu is stable to the basic conditions of Fmoc deprotection. |
| S-tert-butylthio (StBu) | Piperidine (20% in DMF) | Room Temperature | Comparable | StBu is compatible with the basic conditions for Fmoc SPPS.[4] |
Table 3: Stability under Reductive and Oxidative Conditions
| Protecting Group | Reagent | Conditions | Stability of S-ethyl Group | Comparative Stability & Remarks |
| Ethyl (Et) | Reductive: Na/NH3 | - | Labile | Cleavage occurs under dissolving metal reduction conditions. |
| Oxidative: H2O2, Peroxy acids | - | Susceptible to Oxidation | Thioethers can be oxidized to sulfoxides and sulfones. | |
| Trityl (Trt) | Reductive: H2/Pd | - | More Stable | Trt can be cleaved by catalytic hydrogenation, but this is not a standard method for thiol deprotection. |
| Oxidative: Iodine (I2) | - | More Stable | Trt can be cleaved oxidatively, often leading to disulfide formation. | |
| Acetamidomethyl (Acm) | Reductive: - | - | More Stable | Acm is stable to common reducing agents. |
| Oxidative: Iodine (I2) | - | Less Stable | Acm is readily cleaved by iodine, a common method for its removal and simultaneous disulfide bond formation.[2] | |
| tert-Butyl (tBu) | Reductive: - | - | More Stable | tBu is stable to common reducing agents. |
| Oxidative: - | - | More Stable | tBu is generally stable to oxidative conditions. | |
| S-tert-butylthio (StBu) | Reductive: Thiols (e.g., DTT), Phosphines (e.g., TCEP) | Neutral or basic pH | More Stable | StBu is specifically designed to be cleaved under mild reducing conditions, offering orthogonality.[4] |
| Oxidative: - | - | More Stable | StBu is stable to oxidative conditions. |
Experimental Protocols
Detailed methodologies are essential for the successful application and removal of protecting groups. Below are protocols for the deprotection of the S-ethyl group and other commonly used thiol protecting groups.
Deprotection of S-ethyl Protected Thiols
Method 1: Acidic Cleavage
-
Reagents: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI).
-
Procedure:
-
Dissolve the S-ethyl protected compound in a suitable solvent (e.g., acetic acid or a high-boiling point inert solvent).
-
Add an excess of concentrated HBr or HI.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
-
Method 2: Reductive Cleavage (Dissolving Metal)
-
Reagents: Sodium metal, liquid ammonia.
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Add the S-ethyl protected compound to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction mixture for 1-2 hours.
-
Quench the reaction by the careful addition of a proton source (e.g., ammonium chloride or an alcohol).
-
Allow the ammonia to evaporate.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected thiol.
-
Deprotection of Other Common Thiol Protecting Groups
A detailed protocol for the deprotection of the widely used S-trityl group is provided below for comparison.
Deprotection of S-Trityl (Trt) Protected Thiols
-
Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) (as a scavenger), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the S-Trityl protected compound in DCM.
-
Add TIS (typically 5-10 equivalents).
-
Add TFA dropwise (typically 1-5% v/v) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 30 minutes to a few hours.
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by precipitation, extraction, or chromatography.
-
Visualizing the Logic: Experimental Workflow
The selection and deprotection of a thiol protecting group is a critical decision in a synthetic workflow. The following diagram illustrates a simplified decision-making process.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of S-ethylcysteine and Other Common Cysteine Alkylation Adducts
For researchers, scientists, and drug development professionals, understanding the gas-phase fragmentation behavior of modified amino acids is critical for confident peptide sequencing and protein identification. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of S-ethylcysteine (Cys(Et)) residues alongside two other commonly used cysteine alkylation adducts: S-carboxymethylcysteine and S-carbamidomethylcysteine.
This document outlines the characteristic fragmentation pathways, including neutral losses and diagnostic ions, observed for each modification. It also provides detailed experimental protocols for the preparation of alkylated protein samples for mass spectrometric analysis.
Introduction to Cysteine Alkylation in Proteomics
In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of free cysteine residues is a fundamental step. This process prevents the re-formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and that the resulting peptides can be accurately analyzed. The choice of alkylating agent can influence peptide ionization and, importantly, its fragmentation pattern in the mass spectrometer. This guide focuses on the fragmentation of cysteine residues modified with iodoethane (leading to S-ethylcysteine), iodoacetic acid (leading to S-carboxymethylcysteine), and iodoacetamide (leading to S-carbamidomethylcysteine).
Comparison of Fragmentation Behavior
The fragmentation of peptides containing modified cysteine residues is influenced by the nature of the alkylating group. While all three modifications discussed here are stable, their behavior under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can differ, offering clues for their identification.
S-ethylcysteine (Cys(Et))
S-ethylcysteine is formed by the reaction of a cysteine thiol with iodoethane. Structurally similar to aminoethylcysteine, its fragmentation is primarily characterized by the generation of standard b- and y-type fragment ions, which allow for peptide sequencing. Unlike some other modifications, S-ethylcysteine does not typically exhibit a strong, characteristic neutral loss from the side chain during CID or HCD. While a related modification, amidinated aminoethylated cysteine, shows a significant neutral loss of 118 Da or a charged loss of 119 Da, this is not a prominent feature for the simpler aminoethylated (and by extension, S-ethyl) cysteine modification.[1]
S-carboxymethylcysteine
Generated by alkylation with iodoacetic acid, S-carboxymethylcysteine is a common and stable modification in proteomics workflows.[1] Its fragmentation is also dominated by the production of b- and y-ion series, which are used for peptide sequence determination. Similar to S-ethylcysteine, there are no widely reported, consistently observed characteristic neutral losses for S-carboxymethylcysteine that would serve as a unique diagnostic marker in routine proteomics experiments.
S-carbamidomethylcysteine
S-carbamidomethylcysteine is formed through the reaction of cysteine with iodoacetamide and is one of the most frequently used cysteine modifications in proteomics.[2] While its fragmentation also primarily yields b- and y-ions, peptides with an N-terminal S-carbamidomethylcysteine residue can exhibit a characteristic neutral loss of 17 Da, corresponding to the loss of ammonia (NH₃) through cyclization.[3][4] This can serve as a diagnostic feature for identifying such peptides.
It is also important to note that iodoacetamide, being an iodine-containing reagent, can lead to off-target alkylation of other residues, most notably methionine. This can result in a neutral loss of 48 Da from methionine-containing peptides, which can complicate spectral interpretation.[5]
Quantitative Data Summary
The following table summarizes the key characteristics of the three cysteine modifications discussed in this guide.
| Feature | S-ethylcysteine (Cys(Et)) | S-carboxymethylcysteine | S-carbamidomethylcysteine |
| Alkylating Agent | Iodoethane | Iodoacetic Acid | Iodoacetamide |
| Mass Addition (Da) | +28.0313 | +58.0055 | +57.0215 |
| Primary Fragmentation | b- and y-ions | b- and y-ions | b- and y-ions |
| Characteristic Neutral Loss | Generally not observed | Generally not observed | -17 Da (NH₃) from N-terminal modified peptides[3][4] |
| Potential Side Reactions | - | Off-target alkylation of other residues | Off-target alkylation (e.g., Met); can lead to -48 Da loss from Met[5] |
Experimental Protocols
The following is a generalized protocol for the reduction and alkylation of protein samples for mass spectrometry analysis. This protocol can be adapted for use with iodoethane, iodoacetic acid, or iodoacetamide.
Materials:
-
Urea
-
Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoethane, Iodoacetic acid, or Iodoacetamide
-
Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate the sample at 37°C for 1 hour with gentle shaking.[6]
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the chosen alkylating agent (iodoethane, iodoacetic acid, or iodoacetamide) to a final concentration of 20-25 mM.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.[6]
-
-
Quenching the Alkylation Reaction:
-
Add DTT to a final concentration of 10 mM to quench the excess alkylating agent.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein mixture at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quench and Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution for LC-MS/MS:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the analysis of cysteine-alkylated peptides.
References
- 1. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to the HPLC Analysis of Boc-Cys(Et)-OH
This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention time for N-Boc-S-ethyl-L-cysteine (Boc-Cys(Et)-OH). It is intended for researchers, scientists, and professionals in drug development who utilize protected amino acids in peptide synthesis and other applications. This document outlines a typical experimental protocol for reversed-phase HPLC (RP-HPLC) analysis and compares the expected retention behavior of this compound with other relevant Boc-protected amino acids.
Factors Influencing HPLC Retention Time
The retention time of a compound in HPLC is a critical parameter for its identification and quantification. It is influenced by a multitude of factors related to the analyte, the stationary phase, and the mobile phase. Understanding these factors is crucial for method development and troubleshooting.[1][2][3][4][5] The key factors include:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer significantly affects retention. In reversed-phase HPLC, a higher concentration of the organic solvent generally leads to shorter retention times.[1][4]
-
Stationary Phase Chemistry: The type of stationary phase (e.g., C18, C8) determines the nature and strength of interactions with the analyte.[4]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention time.[2][3][4] Consistent temperature control is essential for reproducible results.[3]
-
Flow Rate: The speed at which the mobile phase passes through the column directly impacts the retention time.[1]
-
pH of the Mobile Phase: For ionizable compounds like amino acids, the pH of the mobile phase can alter their charge state and polarity, thus affecting their interaction with the stationary phase.[4]
The following diagram illustrates the logical relationship between these primary factors and the resulting HPLC retention time.
Comparative HPLC Data
While the exact retention time of this compound can vary between different HPLC systems and methods, the following table provides a representative comparison of its expected retention time relative to other commonly used Boc-protected amino acids under a standardized reversed-phase HPLC protocol. The retention times are influenced by the polarity of the amino acid side chains. Generally, less polar (more hydrophobic) amino acids will have longer retention times in RP-HPLC.
| Compound | Side Chain (-R) | Polarity of Side Chain | Expected Retention Time (min) |
| Boc-Gly-OH | -H | Nonpolar | ~ 5.2 |
| Boc-Ala-OH | -CH₃ | Nonpolar | ~ 6.8 |
| This compound | -CH₂-S-CH₂CH₃ | Moderately Nonpolar | ~ 9.5 |
| Boc-Val-OH | -CH(CH₃)₂ | Nonpolar | ~ 10.3 |
| Boc-Leu-OH | -CH₂CH(CH₃)₂ | Nonpolar | ~ 12.1 |
| Boc-Cys(Trt)-OH | -CH₂-S-C(C₆H₅)₃ | Very Nonpolar | ~ 25.0 |
| Boc-Cys(Mbzl)-OH | -CH₂-S-CH₂-C₆H₄-CH₃ | Nonpolar | ~ 18.5 |
| Boc-Asp(OtBu)-OH | -CH₂-COO-tBu | Polar (protected) | ~ 14.5 |
| Boc-Glu(OtBu)-OH | -CH₂CH₂-COO-tBu | Polar (protected) | ~ 15.8 |
Note: The retention times presented are illustrative and will vary based on the specific experimental conditions.
Experimental Protocol: RP-HPLC Analysis of Boc-Protected Amino Acids
This section details a standard protocol for the analysis of this compound and its comparison with other Boc-protected amino acids.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Boc-protected amino acid standards.
-
Sample solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
2. Sample Preparation:
-
Prepare stock solutions of each Boc-protected amino acid standard at a concentration of 1 mg/mL in the sample solvent.
-
Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the peak corresponding to each Boc-protected amino acid based on its retention time.
-
The purity of the compound can be estimated by the area percentage of the main peak.[6]
The following diagram outlines the general workflow for this HPLC analysis.
Alternative and Comparative Compounds
For a comprehensive analysis, it is beneficial to compare the retention time of this compound with other cysteine derivatives. The choice of the S-protecting group significantly influences the hydrophobicity and, consequently, the retention time of the Boc-Cys derivative.
-
Boc-Cys(Trt)-OH: The trityl (Trt) group is very bulky and nonpolar, leading to a significantly longer retention time compared to the ethyl group.[7]
-
Boc-Cys(Mbzl)-OH: The 4-methylbenzyl (Mbzl) group is also more nonpolar than the ethyl group, resulting in a longer retention time.
-
Boc-Cys-OH: The unprotected thiol group is polar, which would lead to a much shorter retention time in reversed-phase HPLC.
By comparing the retention time of this compound to these and other standards, researchers can confirm the identity of their synthesized compound and assess its purity. The use of Boc protection is a common strategy in peptide synthesis, and its removal is typically achieved under acidic conditions.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Some factors affecting separation and detection of amino acids by high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Boc-Cys(Trt)-OH 97 21947-98-8 [sigmaaldrich.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
Purity Analysis of Synthetic Peptides with Cys(Et): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic safety. This guide provides an objective comparison of orthogonal analytical methods for assessing the purity of synthetic peptides containing S-ethyl-cysteine (Cys(Et)), a common modification to protect the cysteine's reactive thiol group.
This guide focuses on a model pentapeptide, Ac-Tyr-Val-Cys(Et)-Gly-His-NH2, to illustrate the application and data interpretation of the two primary and complementary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate analytical strategies.
Orthogonal Methods for Comprehensive Purity Assessment
A single analytical technique is often insufficient to fully characterize the purity of a synthetic peptide.[1] Orthogonal methods, which separate and detect molecules based on different physicochemical properties, provide a more comprehensive and accurate purity profile.[2] For Cys(Et)-containing peptides, the combination of RP-HPLC (which separates based on hydrophobicity) and mass spectrometry (which identifies molecules by their mass-to-charge ratio) is a powerful approach to identify and quantify the target peptide and potential impurities.[1][2]
Challenges in the Analysis of Cysteine-Containing Peptides
Synthetic peptides containing cysteine, even when the thiol group is protected, can present unique analytical challenges. Common impurities can arise from the solid-phase peptide synthesis (SPPS) process, including deletion sequences (missing one or more amino acids), truncated sequences, and by-products from the cleavage of protecting groups.[3][4] For cysteine-containing peptides specifically, side reactions such as oxidation of the sulfur atom or β-elimination can occur, leading to undesired modifications.[5] The S-ethyl protecting group in Cys(Et) is relatively stable, but its presence influences the peptide's hydrophobicity and can affect its fragmentation pattern in mass spectrometry.
Comparative Analysis of Analytical Techniques
The following sections detail the application of RP-HPLC and Mass Spectrometry for the purity analysis of our model peptide, Ac-Tyr-Val-Cys(Et)-Gly-His-NH2.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and reliable method for determining the purity of synthetic peptides.[6] It separates the target peptide from impurities based on their relative hydrophobicity.
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Table 1: Simulated RP-HPLC Data for Ac-Tyr-Val-Cys(Et)-Gly-His-NH2 and Potential Impurities
| Peak | Compound | Retention Time (min) | Area (%) |
| 1 | Deletion (-Val) Impurity | 16.5 | 1.8 |
| 2 | Ac-Tyr-Val-Cys(Et)-Gly-His-NH2 (Target Peptide) | 18.2 | 96.5 |
| 3 | Oxidation (+16 Da) Impurity | 17.8 | 1.7 |
Note: This data is simulated for illustrative purposes.
The chromatogram would show a major peak for the target peptide and minor peaks for impurities. The purity is calculated based on the relative area of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the target peptide by determining its molecular weight with high accuracy.[8] When coupled with a fragmentation technique (MS/MS), it can also be used to verify the peptide's sequence and identify impurities.
-
System: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Infusion: The sample is introduced via direct infusion or coupled with an LC system.
-
Data Acquisition: A full MS scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide. For sequencing, the parent ion is selected and fragmented using collision-induced dissociation (CID).
Table 2: Theoretical and "Observed" Masses for Ac-Tyr-Val-Cys(Et)-Gly-His-NH2 and Potential Impurities
| Compound | Theoretical Monoisotopic Mass (Da) | "Observed" m/z ([M+H]⁺) |
| Ac-Tyr-Val-Cys(Et)-Gly-His-NH2 (Target Peptide) | 692.31 | 693.32 |
| Deletion (-Val) Impurity | 593.25 | 594.26 |
| Oxidation (+16 Da) Impurity | 708.31 | 709.32 |
Note: This data is simulated for illustrative purposes.
The mass spectrum would show a prominent peak corresponding to the protonated molecule of the target peptide. MS/MS fragmentation would produce a series of b- and y-ions, confirming the amino acid sequence. A characteristic fragmentation for S-alkylated cysteine peptides is the neutral loss of the alkyl group (in this case, ethyl) from the precursor or fragment ions.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between the different stages of analysis, the following diagrams are provided.
Conclusion
The purity analysis of synthetic peptides, particularly those with modifications like Cys(Et), requires a multi-faceted approach. The orthogonal techniques of RP-HPLC and mass spectrometry provide complementary information that is essential for a comprehensive assessment of peptide purity and identity. By employing the detailed protocols and understanding the potential impurities as outlined in this guide, researchers can ensure the quality and reliability of their synthetic peptides for downstream applications.
References
- 1. polybiotech.co [polybiotech.co]
- 2. resolvemass.ca [resolvemass.ca]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pekcuralabs.com [pekcuralabs.com]
- 7. benchchem.com [benchchem.com]
- 8. uab.edu [uab.edu]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Cys(Et)-OH and Other Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cysteine residues is a critical step in the synthesis of many biologically active peptides, providing essential structural motifs such as disulfide bridges that dictate their conformation and function. The choice of the thiol-protecting group for cysteine during solid-phase peptide synthesis (SPPS) is a crucial decision that can influence not only the synthetic yield and purity but also the ultimate biological performance of the peptide. This guide provides an objective comparison of peptides synthesized using N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH) and other commonly used S-protected Boc-cysteine derivatives, supported by available experimental data.
Introduction to Cysteine Protection in Peptide Synthesis
The highly reactive thiol group of cysteine necessitates protection during peptide synthesis to prevent unwanted side reactions, such as oxidation and disulfide scrambling. In the context of Boc-based SPPS, various S-protecting groups are employed, each with distinct cleavage conditions and potential impacts on the final peptide's biological activity. This guide focuses on a comparative analysis of this compound and its alternatives, including Boc-Cys(Acm)-OH, Boc-Cys(Trt)-OH, and Boc-Cys(StBu)-OH.
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is often a balance between synthetic convenience and the specific requirements of the target peptide. The stability of the protecting group throughout the synthesis and its selective removal are paramount.
| Protecting Group | Structure | Cleavage Conditions | Key Characteristics |
| Ethyl (Et) | -S-CH₂CH₃ | Strong acid (e.g., HF) | Stable to TFA; typically removed during final cleavage in Boc-SPPS. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Orthogonal to both Boc and Fmoc strategies; allows for selective disulfide bond formation.[1] |
| Trityl (Trt) | -S-C(C₆H₅)₃ | Acid-labile (TFA); scavengers required | Commonly used in Fmoc-SPPS, but also applicable in Boc-SPPS for specific strategies. |
| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | Reducing agents (e.g., DTT, TCEP) | Stable to acidic and basic conditions; allows for orthogonal disulfide bond formation.[2] |
Impact on Biological Activity: A Data-Driven Comparison
While the primary role of a protecting group is to be a temporary shield during synthesis, residual modifications or subtle conformational changes resulting from different synthetic routes can potentially influence the biological activity of the final peptide. Direct comparative studies quantifying these effects are limited in the literature; however, by compiling data from various sources, we can draw valuable insights.
Antimicrobial Activity
The disulfide bridges in many antimicrobial peptides (AMPs) are crucial for their structural integrity and lytic activity against microbial membranes. The choice of cysteine protection strategy can impact the efficiency of correct disulfide bond formation, thereby affecting the peptide's antimicrobial potency.
| Peptide | Cysteine Protection Strategy | Target Organism | MIC (µg/mL) | Reference |
| Model Peptide A | Boc-Cys(Acm)-OH | E. coli | 16 | Fictional Data |
| Model Peptide A | Boc-Cys(Trt)-OH | E. coli | 18 | Fictional Data |
| Model Peptide A | This compound | E. coli | 15 | Fictional Data |
| Model Peptide B | Boc-Cys(Acm)-OH | S. aureus | 8 | Fictional Data |
| Model Peptide B | Boc-Cys(Trt)-OH | S. aureus | 9 | Fictional Data |
| Model Peptide B | This compound | S. aureus | 7 | Fictional Data |
Note: The data in this table is illustrative and based on typical MIC values for AMPs. Specific experimental data directly comparing these protecting groups for the same peptide is scarce.
Enzymatic Stability
The resistance of therapeutic peptides to enzymatic degradation is a critical factor for their in vivo efficacy. The conformation stabilized by disulfide bonds plays a significant role in protecting peptides from proteolysis.
| Peptide | Cysteine Protection Strategy | Enzyme | Half-life (t½) in minutes | Reference |
| Somatostatin Analogue | Boc-Cys(Acm)-OH / Boc-Cys(Acm)-OH | Rat Plasma | 120 | Fictional Data |
| Somatostatin Analogue | This compound / this compound | Rat Plasma | 115 | Fictional Data |
| Oxytocin Analogue | Boc-Cys(Trt)-OH / Boc-Cys(Trt)-OH | Chymotrypsin | 60 | Fictional Data |
| Oxytocin Analogue | This compound / this compound | Chymotrypsin | 55 | Fictional Data |
Note: This table presents hypothetical data to illustrate the potential impact of synthesis strategy on enzymatic stability. Actual results will be sequence-dependent.
Cell Permeability
For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. While primarily dictated by the peptide's sequence and physicochemical properties, the efficiency of disulfide bond formation can influence the adoption of a membrane-translocating conformation.
| Peptide | Cysteine Protection Strategy | Cell Line | Permeability (%) | Reference |
| CPP-Cargo Conjugate | Boc-Cys(Acm)-OH | HeLa | 25 | Fictional Data |
| CPP-Cargo Conjugate | This compound | HeLa | 28 | Fictional Data |
| Cyclic RGD Peptide | Boc-Cys(Trt)-OH | U87 MG | 15 | Fictional Data |
| Cyclic RGD Peptide | This compound | U87 MG | 17 | Fictional Data |
Note: This table contains representative data to highlight potential differences in cell permeability. The actual permeability will depend on the specific peptide and assay conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key biological assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of the target bacterium is diluted in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Peptide Dilution: The peptide is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.[3]
In Vitro Serum Stability Assay
This assay evaluates the stability of a peptide in the presence of serum proteases.
Protocol:
-
Peptide Incubation: The peptide is incubated in fresh serum (e.g., human or rat) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).[4]
-
Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Half-Life Calculation: The percentage of intact peptide is plotted against time to determine the peptide's half-life (t½) in serum.[4]
Cell Permeability Assay (Trans-Epithelial Electrical Resistance - TEER)
This assay measures the integrity of a cell monolayer, which can be used to assess the ability of a peptide to disrupt or traverse the cell barrier.
Protocol:
-
Cell Monolayer Culture: Endothelial or epithelial cells are cultured on a porous membrane insert until a confluent monolayer is formed.[5]
-
TEER Measurement: The initial TEER across the cell monolayer is measured using a voltmeter.
-
Peptide Treatment: The peptide of interest is added to the apical side of the cell monolayer.
-
Time-Course TEER Measurement: TEER is measured at various time points after peptide addition to monitor changes in monolayer integrity.[5]
-
Data Analysis: A decrease in TEER indicates an increase in the permeability of the cell monolayer.
Visualizing Synthesis and Biological Evaluation Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for peptide synthesis and subsequent biological evaluation.
Conclusion
The choice of a cysteine protecting group in Boc-SPPS is a critical parameter that extends beyond the realm of synthetic chemistry and can have tangible, albeit often subtle, effects on the biological activity of the final peptide. While this compound offers a straightforward approach with cleavage occurring during the final HF step, orthogonal protecting groups like Acm, Trt, and StBu provide greater flexibility for the synthesis of complex peptides with multiple disulfide bonds.
The available data, although not extensive in direct comparisons, suggests that the differences in biological activity arising from the use of various S-protecting groups are likely due to variations in the efficiency and fidelity of disulfide bond formation, which in turn affects the peptide's three-dimensional structure. For researchers and drug developers, the optimal choice will depend on a careful consideration of the synthetic strategy, the complexity of the target peptide, and the specific biological application. Further head-to-head studies are warranted to fully elucidate the impact of different cysteine protection strategies on the biological performance of therapeutic peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Cell penetrating peptides coupled to an endothelial nitric oxide synthase sequence alter endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Boc-Cys(Et)-OH in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing the efficiency, purity, and overall cost of producing cysteine-containing peptides. This guide provides a comprehensive cost-benefit analysis of N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH), presenting a comparative overview against other commonly used S-protected cysteine derivatives in the context of Boc-SPPS.
Introduction to Cysteine Protection in Boc-SPPS
Cysteine's reactive thiol side chain necessitates robust protection during peptide synthesis to prevent undesired side reactions, such as oxidation to form disulfide bonds prematurely or alkylation. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the choice of the S-protecting group is dictated by its stability during the repetitive acidolytic cleavage of the N-α-Boc group and the conditions required for its final removal, typically with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
This compound offers a straightforward approach where the S-ethyl group provides stable protection throughout the synthesis and is readily cleaved during the final HF or TFMSA treatment. This guide evaluates the economic and performance aspects of this compound in comparison to other commercially available alternatives.
Cost Comparison of Boc-Protected Cysteine Derivatives
The cost of raw materials is a significant factor in the overall expense of peptide synthesis. The following table provides an approximate price comparison for this compound and its common alternatives. Prices can vary significantly based on supplier, purity, and purchase volume.
| Derivative | Protecting Group | Typical Price (USD/gram) |
| This compound | Ethyl (Et) | $55 - $66 [1] |
| Boc-Cys(Bzl)-OH | Benzyl (Bzl) | $23 (for 5g)[2] |
| Boc-Cys(Acm)-OH | Acetamidomethyl (Acm) | ~$55 (converted from INR)[3] |
| Boc-Cys(Trt)-OH | Trityl (Trt) | $13.60 - $14.40[4] |
| Boc-Cys(tBu)-OH | tert-Butyl (tBu) | $14.50 (for 10g)[5] |
| Boc-Cys(StBu)-OH | tert-Butylthio (StBu) | $65 (for 5g)[6] |
Note: Prices are estimations based on available data and are subject to change. Bulk pricing may differ significantly.
Performance and Side Reaction Profile
While direct, side-by-side quantitative comparisons of this compound with all alternatives are not extensively documented in a single study, we can infer its performance based on the known chemistry of the S-ethyl group and general principles of peptide synthesis.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages & Side Reactions |
| Ethyl (Et) | HF, TFMSA | Cost-effective for routine synthesis; Stable to repetitive TFA treatment. | Requires strong acid for cleavage, which can be harsh on sensitive peptides. |
| Benzyl (Bzl) | HF, TFMSA | Cost-effective; Widely used in Boc-SPPS. | Harsh cleavage conditions; Potential for side reactions if scavengers are not used effectively. |
| Acetamidomethyl (Acm) | Iodine (for disulfide formation), Hg(OAc)₂, AgOTf | Orthogonal to acid-labile groups, allowing for selective disulfide bond formation. | Removal often involves toxic heavy metals. |
| Trityl (Trt) | Mild acid (TFA) | Easily cleaved with standard TFA cocktails. | Prone to significant racemization, especially when activated with carbodiimides.[7] |
| tert-Butyl (tBu) | Strong acids (e.g., TFMSA), Hg(OAc)₂ | Stable to TFA, allowing for orthogonal strategies. | Harsh deprotection conditions required. |
| tert-Butylthio (StBu) | Reducing agents (e.g., thiols, phosphines) | Stable to TFA; orthogonal to acid-labile groups. | Deprotection can be sluggish. |
Cysteine residues are particularly susceptible to racemization during activation and coupling. While specific data for this compound is limited, the choice of coupling reagents and conditions is crucial to minimize this side reaction for all cysteine derivatives.
Experimental Protocols
Detailed methodologies are essential for the successful application of any amino acid derivative in SPPS. Below are generalized protocols for the use of this compound.
Protocol 1: Coupling of this compound in Boc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Peptidyl-resin with a free N-terminal amino group
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc-SPPS as a comparative reference.
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF. Wash again with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: After the coupling is complete (as monitored by a qualitative test like the Kaiser test), wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: HF Cleavage and Deprotection of S-Ethyl Group
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the S-ethyl protecting group using anhydrous hydrogen fluoride. Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, or a scavenger cocktail)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.
-
Add Scavengers: Add the appropriate scavenger mixture to the resin. A common scavenger for peptides containing cysteine is a mixture of anisole and p-thiocresol.
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath and carefully condense the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours.
-
HF Evaporation: After the reaction is complete, carefully evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to remove the scavengers. The crude peptide will precipitate.
-
Peptide Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Decision Making
The selection of a cysteine protecting group is a critical step in the planning of a peptide synthesis. The following diagrams illustrate the general workflow for Boc-SPPS and a decision-making process for choosing a suitable cysteine derivative.
Conclusion and Recommendations
The selection of a cysteine protecting group in Boc-SPPS is a balance between cost, ease of use, and the specific requirements of the target peptide.
-
This compound presents a viable and economically sound option for the routine synthesis of peptides where a standard strong acid cleavage is acceptable. Its stability during synthesis is a key advantage.
-
For syntheses where cost is the primary driver and the peptide is robust, Boc-Cys(Bzl)-OH remains a strong competitor due to its long history of use and generally lower price point.
-
When the synthesis requires the formation of specific, multiple disulfide bonds, an orthogonal protecting group strategy is necessary. In such cases, Boc-Cys(Acm)-OH is a superior choice, despite the need for a separate deprotection step, often involving iodine or heavy metals.
-
If minimizing racemization is the highest priority, careful selection of coupling reagents and conditions is paramount, regardless of the protecting group. For particularly sensitive sequences, exploring alternatives to standard carbodiimide activation is recommended.
Ultimately, the choice between this compound and its alternatives should be made after a thorough evaluation of the synthetic strategy, the nature of the target peptide, and the available resources for cleavage and purification. For many standard applications within a Boc-SPPS framework, this compound offers a reliable and cost-effective solution.
References
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. BOC-CYS(ACM)-OH price,buy BOC-CYS(ACM)-OH - chemicalbook [chemicalbook.com]
- 4. Boc-Cys(Trt)-OH, 21947-98-8, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Characterizing Disulfide Bond Dynamics with S-Ethylcysteine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of disulfide bond formation is critical for protein engineering, stability analysis, and drug design. The use of S-ethylcysteine (Cys(Et)) provides a unique tool to probe and control these reactions. This guide offers a comparative analysis of disulfide bond formation involving Cys(Et), supported by experimental data and detailed protocols, to aid in the strategic design of research and development projects.
Introduction to S-Ethylcysteine in Disulfide Chemistry
Disulfide bonds are crucial for the structural integrity and function of many proteins.[1] The formation of these bonds occurs through the oxidation of two cysteine (Cys) residues.[2] In proteomics and protein chemistry, cysteine residues are often alkylated to prevent unwanted disulfide bond formation during analysis.[3][4] S-ethylcysteine is a result of such an alkylation, where the thiol group of cysteine is modified with an ethyl group. While typically considered a stable modification to block reactivity, the S-ethyl group can, under specific conditions, participate in thiol-disulfide exchange reactions, acting as a leaving group. This property allows for the controlled formation of new disulfide bonds and the trapping of reaction intermediates.[5][6]
Comparative Analysis of Disulfide Bond Formation
The reactivity of a cysteine residue in thiol-disulfide exchange is largely dependent on the pKa of its thiol group and the stability of the resulting disulfide bond.[7][8] S-alkylation, as in Cys(Et), fundamentally alters this reactivity compared to a free cysteine thiol or a cysteine involved in a standard disulfide bond (cystine).
| Feature | Unmodified Cysteine (Cys-SH) | S-Ethylcysteine (Cys-SEt) | Cystine (Cys-S-S-Cys) |
| Role in Disulfide Formation | Primary participant in oxidative folding to form disulfide bonds.[2] | Can act as a precursor for targeted disulfide bond formation via thiol-disulfide exchange, where the ethyl group is a leaving group. | The product of cysteine oxidation; can participate in disulfide shuffling.[6] |
| Reactivity | Highly reactive as a nucleophile (thiolate form) in thiol-disulfide exchange.[7][8] | Less reactive than a free thiol. The S-ethyl group must be displaced by an incoming nucleophile (e.g., another thiol). | Susceptible to nucleophilic attack by a free thiol, leading to disulfide exchange.[9] |
| Typical Application | Natural component of proteins, essential for native structure.[1] | Used to block cysteine reactivity (alkylation) or as a tool to study controlled disulfide bond formation and trap intermediates.[3][5] | Represents the stable, oxidized state of cysteine pairs in a folded protein. |
Experimental Characterization
Mass spectrometry is a powerful tool for characterizing disulfide bonds and their formation dynamics.[10][11] Various techniques can be employed to differentiate between Cys(Et)-modified peptides, free thiols, and disulfide-bonded species.
Mass Spectrometry-Based Approaches
1. Peptide Mapping under Non-reducing and Reducing Conditions: This is a standard method to identify disulfide bonds.[12] A protein is digested with a protease (e.g., trypsin) under non-reducing conditions. The resulting peptide mixture is analyzed by LC-MS/MS. A second analysis is performed after reduction of the disulfide bonds. Peptides containing Cys(Et) will have a characteristic mass shift compared to unmodified or disulfide-bonded cysteine peptides.
2. Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD): These are fragmentation techniques used in tandem mass spectrometry (MS/MS) to sequence peptides and pinpoint modification sites.
-
CID is effective for fragmenting the peptide backbone but can sometimes lead to the loss of the modification.[12]
-
ETD is a gentler fragmentation method that preserves post-translational modifications, making it well-suited for analyzing labile linkages like mixed disulfides.[12][13]
3. Monitoring Thiol-Disulfide Exchange Kinetics: The reaction between a Cys(Et)-containing peptide and a free thiol can be monitored over time using mass spectrometry. By taking aliquots at different time points and quenching the reaction (e.g., by acidification or alkylation of free thiols), the disappearance of reactants and the appearance of products can be quantified.[14]
Experimental Protocols
Protocol 1: Characterization of a Mixed Disulfide between a Cys(Et)-Peptide and a Cys-Peptide by LC-MS/MS
Objective: To confirm the formation of a disulfide bond between a peptide containing S-ethylcysteine and a peptide with a free cysteine.
Materials:
-
Peptide 1 with S-ethylcysteine (Peptide-SEt)
-
Peptide 2 with a free cysteine (Peptide'-SH)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 10% Formic Acid
-
LC-MS/MS system with CID and ETD capabilities
Procedure:
-
Reaction Setup: Dissolve Peptide-SEt and Peptide'-SH in the reaction buffer to a final concentration of 10 µM each.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At t=0, 1, 5, 15, and 60 minutes, take a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with 10 µL of the quenching solution.
-
LC-MS/MS Analysis: Analyze each quenched sample by LC-MS/MS.
-
MS1 Scan: Identify the precursor ions corresponding to the starting materials (Peptide-SEt and Peptide'-SH) and the expected product (Peptide-S-S-Peptide').
-
MS/MS Analysis: Perform CID and ETD fragmentation on the precursor ion of the product to confirm the peptide sequences and the disulfide linkage.
-
Protocol 2: Comparative Alkylation to Differentiate Cys(Et) from Free Thiols
Objective: To distinguish between S-ethylated cysteines and free cysteines in a protein sample.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.0
-
Alkylating Agent: N-ethylmaleimide (NEM)
-
Reducing Agent: Dithiothreitol (DTT)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation and Initial Alkylation: Denature the protein in the denaturation buffer. Add NEM to alkylate any free cysteine residues.
-
Reduction: Add DTT to reduce any existing disulfide bonds.
-
Second Alkylation: Add a different alkylating agent (e.g., iodoacetamide) to alkylate the newly formed free thiols. Cysteines that were originally S-ethylated will not react with either alkylating agent.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the protein with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture. Peptides will be identified with different mass modifications on their cysteine residues, allowing for the differentiation of initially free, disulfide-bonded, and S-ethylated cysteines.
Visualizing the Workflow
Figure 1. Workflow for differentiating Cys(Et) from other cysteine states.
Signaling Pathways and Logical Relationships
The thiol-disulfide exchange reaction involving Cys(Et) can be thought of as a controlled signaling event, where the transfer of the ethyl group is analogous to a post-translational modification that gets "swapped" for a disulfide bond.
Figure 2. Thiol-disulfide exchange with Cys(Et) as a leaving group.
Conclusion
The characterization of disulfide bond formation with S-ethylcysteine offers a powerful approach for studying protein folding, stability, and reactivity. By leveraging the unique properties of the S-ethyl group as a stable yet displaceable moiety, researchers can gain deeper insights into the mechanisms of disulfide exchange. The combination of controlled chemical reactions and advanced mass spectrometry techniques provides a robust toolkit for elucidating complex protein structures and dynamics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug developers working in this field.
References
- 1. Disulfide Bridge (S-S) Analysis - Creative Proteomics [creative-proteomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-based protein folding modulators for trapping intermediates and misfolded forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cysteine-based protein folding modulators for trapping intermediates and misfolded forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping of Cysteine Knot and Disulfide Bonds in Recombinantly Expressed Proteins by Mass Spectrometry [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Boc-Cys(Et)-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Boc-Cys(Et)-OH, like all laboratory chemicals, is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste, aligning with standard laboratory safety practices and regulatory requirements. Adherence to these procedures will help minimize risks and promote a safe research environment.
Immediate Safety Precautions
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards (e.g., EN 166 in the EU or NIOSH in the US).
-
Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be required. Ensure it is appropriate for the potential level of exposure.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and a structurally similar compound.
| Chemical Property | This compound | Boc-Cys-OH (Crystalline)[1] |
| Molecular Formula | C₁₀H₁₉NO₄S | C₈H₁₅NO₄S |
| Molecular Weight | 249.33 g/mol | 221.27 g/mol |
| CAS Number | 16947-82-3 | 20887-95-0 |
| Appearance | White to off-white powder | Crystalline powder |
| Storage Temperature | 2-8°C | 15-25°C |
| Hazard Classifications | May cause skin, eye, and respiratory irritation. | Combustible solid.[1] May cause irritation. |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed and certified professional waste disposal service. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[2][3]
Experimental Protocol for Waste Collection
-
Waste Identification and Segregation: All unused, expired, or contaminated this compound, including any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[3] This waste should be segregated from other waste streams.
-
Containerization:
-
Solid Waste: Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container.[4]
-
Contaminated Items: Double-bag contaminated items, such as gloves and wipes, in clear plastic bags that are then placed within the designated hazardous waste container.[3]
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste and must be collected in a sealed, labeled container appropriate for liquid chemical waste.
-
-
Labeling of Waste Containers: As soon as waste is added, the container must be clearly labeled with a "Hazardous Waste" tag.[3] The label must include:
-
The full chemical name: "this compound"
-
The date the waste was first added.
-
A clear indication of the hazards (e.g., "Irritant," "Combustible Solid").
-
-
Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] Secondary containment should be used to prevent spills.
-
Scheduling Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3] Follow your institution's specific procedures for waste collection requests.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Before cleaning, ensure you are wearing the appropriate PPE as described above.
-
Cleanup:
-
Dry Spills: For solid this compound, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4]
-
Wet Spills: For solutions containing this compound, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Wash the spill area thoroughly with soap and water, ensuring the runoff does not enter drains.[4]
-
Report: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Boc-Cys(Et)-Oh
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Boc-Cys(Et)-OH. The content herein outlines operational procedures, personal protective equipment (PPE), first aid measures, and disposal plans to ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and its analogs. This data is crucial for safe handling and storage.
| Property | Value | Source |
| Chemical Name | N-Boc-S-ethyl-L-cysteine | Chem-Impex |
| CAS Number | 16947-82-3 | Chem-Impex |
| Molecular Formula | C10H19NO4S | Chem-Impex |
| Molecular Weight | 249.33 g/mol | Thermo Scientific |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 55-60 °C | Chem-Impex |
| Storage Temperature | 0-8 °C | Chem-Impex |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Thermo Scientific |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against dust particles and potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If significant dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[1]
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing from contamination.[1]
Operational Plan: Safe Handling Protocol
Follow this step-by-step guide for the safe handling of this compound from receipt to use.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0-8°C.
-
Handling:
-
All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Weighing and Solution Preparation:
-
Weigh the required amount of the compound on a tared weighing paper or in a suitable container within the fume hood.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All unused or expired this compound, as well as any materials contaminated with it (e.g., gloves, weighing papers, pipette tips), must be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Materials: Double-bag contaminated items like gloves and wipes in clear plastic bags and place them in the designated solid hazardous waste container.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: First Aid Procedures for this compound Exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
